molecular formula C7H9ClN2 B1593252 2-Chloro-4-isopropylpyrimidine CAS No. 941294-36-6

2-Chloro-4-isopropylpyrimidine

Cat. No.: B1593252
CAS No.: 941294-36-6
M. Wt: 156.61 g/mol
InChI Key: AOZNIFQUCUSYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-isopropylpyrimidine is a versatile chemical building block prized in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure features a reactive chlorine atom at the 2-position of the pyrimidine ring, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions to create diverse compound libraries . This compound is part of the privileged pyrimidine scaffold, which is a fundamental component in DNA and RNA and is used as a bioisostere for phenyl rings to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . Research into pyrimidine derivatives like this one is a significant area of focus for developing new treatments, particularly in the fields of anticancer and anti-infective therapies . For instance, chloro-substituted pyrimidines are key intermediates in the synthesis of potent kinase inhibitors that target non-small cell lung cancer (NSCLC) and novel compounds investigated for their activity against drug-resistant strains of Mycobacterium tuberculosis . The isopropyl group contributes to the molecule's lipophilicity, which can influence its absorption and metabolism in biological systems. This product is intended for research applications as a chemical reference standard or synthetic intermediate in drug discovery and development. It is supplied For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZNIFQUCUSYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647890
Record name 2-Chloro-4-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-36-6
Record name 2-Chloro-4-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-isopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-isopropylpyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-isopropylpyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents.[1][2] Among these, the pyrimidine scaffold is a privileged structure, present in countless biologically active molecules. This compound (CAS No: 941294-36-6) has emerged as a key building block for the synthesis of complex molecular architectures.[] Its strategic placement of a reactive chlorine atom and an isopropyl group on the pyrimidine ring provides a versatile platform for chemists to elaborate upon, enabling the creation of novel compounds for targeted therapeutic intervention.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core chemical properties, reactivity, and strategic applications of this compound.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its effective use in synthesis and analysis.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and characterization.

PropertyValueReference(s)
CAS Number 941294-36-6[4]
Molecular Formula C₇H₉ClN₂[4][5]
Molecular Weight 156.61 g/mol [4][5]
Canonical SMILES CC(C)C1=NC(=NC=C1)Cl[6]
InChI Key AOZNIFQUCUSYLD-UHFFFAOYSA-N[6]
Monoisotopic Mass 156.04543 Da[6]
Predicted XlogP 2.3[6]
Spectroscopic Profile (Predicted)

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features, which are crucial for reaction monitoring and product confirmation.[7][8][9]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. A septet and a doublet in the aliphatic region would correspond to the methine (CH) and methyl (CH₃) protons of the isopropyl group, respectively. In the aromatic region, two doublets would represent the two protons on the pyrimidine ring.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the two distinct methyl carbons and the methine carbon of the isopropyl group. Additionally, signals corresponding to the four unique carbons of the pyrimidine ring would be observed in the aromatic region, with the carbon atom bonded to chlorine (C2) being significantly influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations from the isopropyl group and the aromatic ring just above and below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

  • Mass Spectrometry (MS) : In an electron-impact mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. An important characteristic would be the presence of an (M+2)⁺ peak at m/z 158, with an intensity approximately one-third of the M⁺ peak, which is the classic isotopic signature of a molecule containing one chlorine atom.[8] Common fragmentation patterns would likely involve the loss of the isopropyl group or a chlorine radical.

Synthesis and Reactivity

The utility of this compound in synthetic chemistry is dominated by the reactivity of its chloro-substituent.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic feature deactivates the ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at positions 2, 4, and 6.[10][11] In this compound, the chlorine atom at the C2 position is an excellent leaving group, making this site highly susceptible to attack by a wide range of nucleophiles.

The SNAr reaction is the cornerstone of this molecule's synthetic value.[12][13] The reaction proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Synthetic Approach

The synthesis of substituted chloropyrimidines often involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, followed by chlorination. For this compound, a plausible synthetic route would start from a β-ketoester bearing an isopropyl group.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening.[1]

Scaffold for Library Synthesis

By leveraging the SNAr reaction, a diverse range of functional groups can be introduced at the C2 position. Nucleophiles such as primary and secondary amines, alcohols, thiols, and others can be used to displace the chlorine atom, yielding substituted pyrimidines.[14] This strategy is fundamental in lead generation and optimization phases of drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR). For instance, this compound is a documented reactant in the preparation of arylamino-azaspiro-oxazole octanes, which have been investigated as α7 nicotinic agonists.[][5]

Library_Synthesis cluster_nucleophiles Nucleophile Library (Nu-H) cluster_products Product Library scaffold This compound P_Amine 2-Amino-4-isopropylpyrimidine Derivatives scaffold->P_Amine P_Ether 2-Alkoxy-4-isopropylpyrimidine Derivatives scaffold->P_Ether P_Thioether 2-Thio-4-isopropylpyrimidine Derivatives scaffold->P_Thioether R_NH2 Amines (R-NH₂) R_NH2->P_Amine SɴAr R_OH Alcohols (R-OH) R_OH->P_Ether SɴAr R_SH Thiols (R-SH) R_SH->P_Thioether SɴAr

Caption: Use of this compound as a scaffold for library synthesis.

Exemplary Experimental Protocol: SNAr with an Amine

This section provides a generalized, step-by-step protocol for the reaction of this compound with a generic primary amine. This serves as a template that can be adapted for specific research needs.

Objective: To synthesize a 2-(Alkylamino)-4-isopropylpyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Desired primary amine (1.1 - 1.5 eq)

  • Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2.0 eq)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, approx. 5-10 mL per mmol of substrate).

  • Addition of Reagents: Begin stirring the solution. Add the primary amine (1.1 eq) to the flask, followed by the addition of the base (e.g., DIPEA, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to an appropriate temperature (typically 80-120 °C). The optimal temperature and reaction time will depend on the reactivity of the specific amine and should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove the DMF and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Alkylamino)-4-isopropylpyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][17]

  • Hazards: Chlorinated pyrimidines are generally considered to be irritants. Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[15][16][17] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a valuable and versatile heterocyclic intermediate. Its utility is primarily driven by the facile displacement of the C2-chloro substituent via nucleophilic aromatic substitution. This reactivity allows for the straightforward synthesis of diverse libraries of substituted pyrimidines, making it an indispensable tool for medicinal chemists engaged in the design and discovery of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective application in the research and development laboratory.

References

  • This compound Price at Chemsrc. (n.d.). Chemsrc.com. Retrieved from [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved from [Link]

  • 2-Chloro-4-ethyl-6-(iso-propyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved from [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Drugdiscovery.org. Retrieved from [Link]

  • 2-Chloro-4-isopropylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.
  • 2-Chloro-N-isopropyl-4-pyrimidinamine. (n.d.). PubChem. Retrieved from [Link]

  • This compound (C7H9ClN2). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • 2-Chloro-4-isopropylpyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd. Retrieved from [Link]

  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]

  • Method for preparing 2-chloro-4-isopropylpyridine. (n.d.). Google Patents.
  • Preparation of aminopyrimidine compounds. (n.d.). Google Patents.
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Autech-inc.com. Retrieved from [Link]

  • A kind of method for preparing 2-chloro-4-isopropylpyridine. (n.d.). Patsnap. Retrieved from [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved from [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

  • Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Csus.edu. Retrieved from [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • 2-chloro-4-methylpyrimidine. (2024, April 10). ChemBK. Retrieved from [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes to 2-Chloro-4-isopropylpyrimidine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound is a valuable building block in this domain, offering a versatile scaffold for the synthesis of complex molecules. The presence of a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position allows for precise molecular modifications, enabling the exploration of structure-activity relationships in drug discovery programs.[2][3] Its utility is particularly noted in the preparation of arylamino-azaspiro-oxazole octanes, which are potent α7 nicotinic agonists.[2][3]

This guide will focus on a robust and widely applicable synthetic strategy commencing from readily available precursors and proceeding through the key intermediate, 2,4-dichloropyrimidine.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached in a two-stage process. The first stage involves the preparation of the key intermediate, 2,4-dichloropyrimidine, from a common starting material such as uracil or barbituric acid. The second stage focuses on the regioselective introduction of the isopropyl group at the C4 position of the pyrimidine ring.

Synthesis_Overview Start Uracil or Barbituric Acid Intermediate 2,4-Dichloropyrimidine Start->Intermediate Chlorination Product This compound Intermediate->Product Regioselective Isopropylation

Caption: High-level overview of the synthetic strategy.

Stage 1: Synthesis of 2,4-Dichloropyrimidine

The critical precursor, 2,4-dichloropyrimidine, can be synthesized from either uracil or barbituric acid. The choice of starting material often depends on commercial availability and cost. Both routes involve a chlorination reaction to replace the hydroxyl groups of the tautomeric forms with chlorine atoms.

From Uracil

Uracil, a common and inexpensive starting material, can be converted to 2,4-dichloropyrimidine using a variety of chlorinating agents.[4][5] A well-established and high-yielding method involves the use of phosphorus oxychloride (POCl₃).[6]

Mechanism Insight: The reaction proceeds via the formation of a Vilsmeier-Haack-like intermediate. The lone pair of electrons on the nitrogen atom of the pyrimidine ring attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and substitution steps lead to the replacement of the hydroxyl groups with chlorine atoms. The use of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.

Experimental Protocol: Chlorination of Uracil

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add uracil (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) portion-wise. The reaction is exothermic and may require external cooling to maintain control.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform (3 x volumes).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine. Further purification can be achieved by vacuum distillation or recrystallization.[6]

ReagentMolar Eq.Purpose
Uracil1.0Starting Material
POCl₃4.0 - 5.0Chlorinating Agent

Table 1: Reagents for the synthesis of 2,4-dichloropyrimidine from uracil.

From Barbituric Acid

Barbituric acid offers an alternative starting material for the synthesis of 2,4,6-trichloropyrimidine, which can then be selectively reduced to 2,4-dichloropyrimidine. However, for the direct synthesis of 2,4-dichloropyrimidine, uracil is a more direct precursor. The synthesis from barbituric acid typically involves harsher conditions and additional steps.[7]

Stage 2: Regioselective Synthesis of this compound

The introduction of the isopropyl group at the C4 position of 2,4-dichloropyrimidine is the key step in this synthesis. This is typically achieved through a cross-coupling reaction, where the regioselectivity is of paramount importance. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine generally favor substitution at the C4 position due to the higher electrophilicity of this carbon.

Causality of Regioselectivity: The greater electron-withdrawing effect of the nitrogen atom at position 1 makes the C4 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the C2 position.

A highly effective method for this transformation is the Kumada cross-coupling reaction, which utilizes a Grignard reagent in the presence of a palladium or nickel catalyst.

Regioselective_Isopropylation DCP 2,4-Dichloropyrimidine Product This compound DCP->Product Grignard Isopropylmagnesium Chloride (i-PrMgCl) Grignard->Product Catalyst Pd(dppf)Cl₂ Catalyst->Product

Caption: Key components for the regioselective isopropylation.

Experimental Protocol: Kumada Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a similar, well-documented Kumada coupling procedure.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting materials under a nitrogen atmosphere.

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C. Slowly add a solution of isopropylmagnesium chloride (1.1-1.5 eq) in THF dropwise. Maintain the temperature below 5 °C during the addition.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

ReagentMolar Eq.Purpose
2,4-Dichloropyrimidine1.0Starting Material
Isopropylmagnesium Chloride1.1 - 1.5Isopropylating Agent
Pd(dppf)Cl₂0.05 - 0.10Catalyst
Anhydrous THF-Solvent

Table 2: Reagents for the Kumada coupling reaction.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two-stage approach detailed in this guide, involving the chlorination of uracil followed by a regioselective Kumada coupling, represents a reliable and scalable method for obtaining this key intermediate. The principles of regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions on the pyrimidine core are fundamental to the success of this synthesis. Future research may focus on the development of more sustainable and cost-effective catalytic systems for the isopropylation step, potentially exploring the use of more abundant and less expensive metals like iron.

References

  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1674. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2022). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

  • CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents. (n.d.).
  • US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • US4558126A - Method of preparing uracil - Google Patents. (n.d.).
  • CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). chlorodiisopropylphosphine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2022). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. Retrieved from [https://www.researchgate.net/publication/281454157_Synthesis_and_biological_study_of_oxopyrimidines_and_thiopyrimidines_of_2-24-dichlorophenylimidazo12-a]pyridin-3-carbaldehyde]([Link])

  • WIPO. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved from [Link]

Sources

2-Chloro-4-isopropylpyrimidine starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-4-isopropylpyrimidine

Executive Summary

This compound is a pivotal heterocyclic intermediate in modern medicinal chemistry and drug development. Its structure serves as a versatile scaffold for synthesizing a range of bioactive molecules, notably as a key reactant in the preparation of arylamino-azaspiro-oxazole octanes, which function as α7 nicotinic acetylcholine receptor agonists.[1][] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a core focus on the selection, sourcing, and chemical logic behind its starting materials. We will explore the retrosynthetic analysis, delve into the most prevalent synthetic pathway involving pyrimidine ring formation and subsequent chlorination, and provide detailed, field-proven experimental protocols for researchers and scientists in the field.

Chapter 1: Introduction to this compound

Heterocyclic compounds containing the pyrimidine moiety are of immense interest due to their diverse biological activities.[3] The pyrimidine ring is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it central to cellular processes.[4][5][6] this compound (C₇H₉ClN₂) is a substituted pyrimidine characterized by a reactive chlorine atom at the 2-position and a sterically influential isopropyl group at the 4-position. The chlorine atom acts as an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its utility in building more complex pharmaceutical agents.

Chapter 2: Retrosynthetic Analysis: Deconstructing the Target

A logical approach to understanding the synthesis of any target molecule begins with retrosynthesis.[7][8] By deconstructing this compound, we can identify the most logical and industrially viable starting materials.

The primary disconnections are:

  • C-Cl Bond: The bond between the pyrimidine ring and the chlorine atom is the most evident point for disconnection. This suggests the final step is a chlorination reaction, likely starting from the corresponding hydroxypyrimidine (or its tautomeric pyrimidone form), 4-isopropyl-2(1H)-pyrimidone.

  • Pyrimidine Ring Formation: The core pyrimidine ring is typically assembled via a condensation reaction. The most common and efficient method involves combining a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[9] This leads to two key precursor synthons:

    • An N-C-N synthon , such as urea or guanidine.

    • A C-C-C synthon containing the isopropyl group, such as an isobutyrylacetate derivative.

G Target This compound Intermediate 4-isopropyl-2(1H)-pyrimidone (4-isopropyluracil) Target->Intermediate C-Cl Disconnection (Chlorination) NCN_Synthon N-C-N Synthon (e.g., Urea) Intermediate->NCN_Synthon Ring Disconnection (Condensation) CCC_Synthon C-C-C Synthon (e.g., Ethyl Isobutyrylacetate) Intermediate->CCC_Synthon Ring Disconnection (Condensation)

Caption: Retrosynthetic analysis of this compound.

Chapter 3: The Principal Synthetic Pathway

The most widely adopted and scalable synthesis builds the pyrimidine ring first, followed by a robust chlorination step. This approach is favored due to the high availability and low cost of the initial starting materials.

Strategy: Condensation Followed by Aromatization/Chlorination

The strategy involves two main stages:

  • Ring Formation: A base-catalyzed condensation reaction between an isopropyl-substituted β-ketoester and urea. This forms the stable heterocyclic intermediate, 4-isopropyluracil.

  • Chlorination: The conversion of the 2-hydroxy (pyrimidone) group into a 2-chloro group. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), which also drives the aromatization of the ring.

Core Starting Materials: Analysis and Selection

The success of the synthesis hinges on the appropriate choice of starting materials.

Starting MaterialFormulaRoleRationale for Selection
Ethyl IsobutyrylacetateC₈H₁₄O₃C-C-C FragmentProvides the three-carbon backbone and the required isopropyl substituent. The ester and ketone functionalities are ideal for condensation.
UreaCH₄N₂ON-C-N FragmentAn inexpensive, stable, and highly available source for the two nitrogen atoms and the intervening carbon required to form the pyrimidine ring.[10]
Sodium EthoxideC₂H₅NaOBase CatalystA strong base required to deprotonate the α-carbon of the β-ketoester, initiating the condensation cascade with urea.
Phosphorus OxychloridePOCl₃Chlorinating AgentA powerful and effective reagent for converting the pyrimidone to the target chloropyrimidine. It also acts as a dehydrating agent.[11]
Detailed Experimental Protocol: Stage 1 - Synthesis of 4-isopropyluracil

This protocol describes the formation of the pyrimidine ring via condensation.

Principle: The reaction is a classic Biginelli-type or Pinner pyrimidine synthesis, where a β-ketoester condenses with urea under basic conditions to form a dihydropyrimidinone, which then dehydrates to the more stable uracil derivative.

Methodology:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by carefully dissolving 25.3 g of sodium in 400 mL of absolute ethanol) in a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 158.2 g of ethyl isobutyrylacetate.

  • Urea Addition: To the resulting solution, add 66.1 g of urea.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Part 1 (Solvent Removal): After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Part 2 (Acidification): Dissolve the resulting solid residue in 500 mL of hot water. Cool the solution in an ice bath and carefully acidify to pH 4-5 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 60°C to a constant weight.

  • Result: This procedure typically yields 4-isopropyluracil as a white to off-white solid. Expected yield: 80-90%.

Detailed Experimental Protocol: Stage 2 - Synthesis of this compound

This protocol details the conversion of the intermediate to the final product.

Principle: The reaction utilizes phosphorus oxychloride (POCl₃) in a process analogous to the Vilsmeier-Haack reaction.[11][12][13] The pyrimidone tautomer is activated by POCl₃, forming a phosphoryl intermediate which is then displaced by a chloride ion to yield the final product.

Methodology:

  • Reaction Setup: In a 500 mL three-necked flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, place 77.1 g of the 4-isopropyluracil synthesized in Stage 1.

  • Reagent Addition: Carefully add 250 mL of phosphorus oxychloride (POCl₃) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reflux: Gently heat the mixture to reflux (approx. 105-110°C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Workup - Part 1 (Reagent Removal): Cool the reaction mixture to room temperature. Slowly and carefully remove the excess POCl₃ under reduced pressure.

  • Workup - Part 2 (Quenching): Cautiously pour the residual viscous oil onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic step and must be done slowly to control the reaction.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium carbonate solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil or low-melting solid. Expected yield: 75-85%.

G cluster_stage1 Stage 1: Ring Formation cluster_stage2 Stage 2: Chlorination Ketoester Ethyl Isobutyrylacetate Condensation Condensation (NaOEt, EtOH, Reflux) Ketoester->Condensation Urea Urea Urea->Condensation Intermediate 4-isopropyluracil Condensation->Intermediate Chlorination Chlorination (POCl₃, Reflux) Intermediate->Chlorination Product 2-Chloro-4- isopropylpyrimidine Chlorination->Product

Caption: Workflow for the principal synthesis of this compound.

References

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Institutes of Health (NIH). [Link]

  • Uracil. Wikipedia. [Link]

  • Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. PubMed Central (PMC). [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. ResearchGate. [Link]

  • Uracil: Structure, Synthesis and Uses. Allen Institute for AI. [Link]

  • Guanidine synthesis from various precursors. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Process for the preparation of pyrimidine derivatives.
  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]

  • Method for preparing 2-chloro-4-isopropylpyridine.
  • Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Taylor & Francis Online. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyrimidine - Synthesis & Reactions. YouTube. [Link]

  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. [Link]

  • THE PREPARATION OF URACIL FROM UREA. Journal of the American Chemical Society. [Link]

  • Organic Chemistry - Retrosynthesis 2. YouTube. [Link]

Sources

Spectroscopic Characterization of 2-Chloro-4-isopropylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-isopropylpyrimidine stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its utility as a versatile building block stems from the reactive chlorine atom at the 2-position, which is amenable to nucleophilic substitution, and the isopropyl group at the 4-position, which can influence solubility, metabolic stability, and target engagement. A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide an indispensable toolkit for the unambiguous structural elucidation and characterization of this compound.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from related pyrimidine derivatives, ensuring a robust and reliable analysis. Furthermore, this guide outlines standardized experimental protocols for acquiring high-quality spectroscopic data, empowering researchers to validate these findings in their own laboratories.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. The following diagram illustrates the atomic numbering scheme used throughout this guide for spectral assignments.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of this compound can be achieved.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.
  • Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse sequence: zg30 or similar
  • Spectral width: ~12 ppm
  • Acquisition time: ~2-4 seconds
  • Relaxation delay: 1-2 seconds
  • Number of scans: 8-16
  • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Pulse sequence: zgpg30 or similar with proton decoupling
  • Spectral width: ~200 ppm
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on sample concentration.
  • Process the data similarly to the ¹H spectrum, referencing the solvent peak.
¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound is summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H6~8.60Doublet~5.0
H5~7.20Doublet~5.0
H7 (CH)~3.20Septet~7.0
H8, H9 (CH₃)~1.30Doublet~7.0

Interpretation:

  • Aromatic Protons (H5 and H6): The pyrimidine ring protons, H5 and H6, are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. H6 is anticipated to be the most downfield signal due to the inductive effect of the adjacent nitrogen (N1) and the chlorine atom at C2. The coupling between these two adjacent protons should result in a pair of doublets with a coupling constant of approximately 5.0 Hz.

  • Isopropyl Protons (H7, H8, and H9): The methine proton (H7) of the isopropyl group is expected to appear as a septet around 3.20 ppm. This multiplicity arises from coupling to the six equivalent methyl protons (n+1 rule, where n=6). The two methyl groups (H8 and H9) are chemically equivalent and are expected to resonate as a doublet at approximately 1.30 ppm, resulting from coupling to the single methine proton. The coupling constant for both the septet and the doublet should be around 7.0 Hz.[1]

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound is presented in the following table.

Carbon Assignment Predicted Chemical Shift (ppm)
C4~175
C2~160
C6~155
C5~120
C7 (CH)~35
C8, C9 (CH₃)~22

Interpretation:

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region. C4, being attached to the isopropyl group and flanked by two nitrogen atoms, is predicted to be the most downfield signal. C2, bonded to the electronegative chlorine atom and two nitrogen atoms, will also be significantly deshielded. C6 is expected to be downfield due to the adjacent nitrogen atom. C5 is predicted to be the most upfield of the ring carbons.[2]

  • Isopropyl Carbons (C7, C8, and C9): The methine carbon (C7) of the isopropyl group is expected to appear around 35 ppm, while the two equivalent methyl carbons (C8 and C9) will resonate further upfield at approximately 22 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition

A standard protocol for obtaining the IR spectrum of this compound is as follows:

1. Sample Preparation:

  • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
  • For liquid samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  • For solution samples: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

2. Instrument Setup:

  • Ensure the spectrometer's sample compartment is clean and dry.
  • Acquire a background spectrum of the empty sample holder (or the solvent).

3. Sample Spectrum Acquisition:

  • Place the prepared sample in the spectrometer.
  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

4. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Data and Interpretation

The predicted characteristic IR absorption bands for this compound are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Strong
C=N Stretch (pyrimidine ring)1600-1550Medium-Strong
C=C Stretch (pyrimidine ring)1550-1450Medium-Strong
C-H Bend (isopropyl)1470-1450 and 1385-1365Medium
C-Cl Stretch800-600Strong

Interpretation:

  • C-H Stretching Vibrations: The spectrum is expected to show medium intensity bands in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the pyrimidine ring. Stronger absorptions between 2980 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the isopropyl group.[4]

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to give rise to a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region. These bands are characteristic of aromatic heterocyclic systems.[5][6]

  • Isopropyl Bending Vibrations: The bending vibrations of the C-H bonds in the isopropyl group are expected to produce two characteristic bands. A band around 1470-1450 cm⁻¹ is due to the asymmetrical bending of the methyl groups, and a characteristic doublet around 1385-1365 cm⁻¹ is indicative of the gem-dimethyl structure of the isopropyl group.

  • C-Cl Stretching Vibration: A strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, is expected for the C-Cl stretching vibration. The exact position can be influenced by the electronic environment of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol: MS Data Acquisition

A general procedure for obtaining the mass spectrum of this compound is as follows:

1. Sample Introduction:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

2. Ionization:

  • Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that typically produces a prominent molecular ion peak.

3. Mass Analysis:

  • The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectral Data and Interpretation

The predicted mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Predicted Molecular Ion:

  • [M]⁺: m/z 156 (for ³⁵Cl)

  • [M+2]⁺: m/z 158 (for ³⁷Cl)

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, as illustrated in the diagram below.

G M [C7H9N2Cl]+• m/z 156/158 F1 [C6H6N2Cl]+• m/z 141/143 M->F1 - CH3 F2 [C4H3N2Cl]+• m/z 114/116 M->F2 - C3H6 F3 [C3H3N2]+• m/z 67 F1->F3 - C3H3Cl F4 [C4H3N2]+• m/z 79 F2->F4 - Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 156 and an [M+2]⁺ peak at m/z 158, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Loss of a Methyl Radical: A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This would result in a fragment ion at m/z 141/143.

  • Loss of Propene: Another likely fragmentation is the McLafferty-type rearrangement involving the isopropyl group, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 114/116.

  • Ring Fragmentation: Further fragmentation of the pyrimidine ring can occur. The fragment at m/z 141/143 could lose a chloropropene molecule to yield a fragment at m/z 67. The fragment at m/z 114/116 can lose a chlorine radical to give a fragment at m/z 79.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra offers a comprehensive structural characterization of this important heterocyclic compound. The provided interpretations, based on established spectroscopic principles and comparative data, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The outlined experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data, enabling the validation and application of this information in a laboratory setting. A thorough understanding of the spectroscopic properties of this compound is crucial for its effective use as a building block in the development of novel and impactful therapeutic agents.

References

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • West, J. T., Miller, M. J., & Blake, L. S. (2024). The application of FTIR spectroscopy in the analysis of pyrimidine derivatives with potential anticancer activity. Analytical Methods in Chemistry.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • C3H7Cl CH3CHClCH3 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Retrieved from [Link]

  • C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr. Doc Brown's Chemistry. Retrieved from [Link]

  • C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram. Doc Brown's Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Fundamental Reactivity of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Chloro-4-isopropylpyrimidine stands as a pivotal building block in the synthesis of a diverse array of functionalized pyrimidine derivatives. Its strategic importance in medicinal chemistry and materials science is underscored by the pyrimidine core, a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The presence of a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position imparts a unique reactivity profile, making it a versatile substrate for a range of chemical transformations. This guide provides a comprehensive exploration of the fundamental reactivity of this compound, offering insights into its synthesis and key reactions, supported by mechanistic principles and practical experimental protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount when working with this compound.

PropertyValueReference
Molecular FormulaC₇H₉ClN₂
Molecular Weight156.61 g/mol
Melting Point63-66 °C[1]
Boiling Point75-76 °C at 13 hPa[1]
AppearanceWhite to off-white solid[2]

Safety and Handling: this compound is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4][5] All manipulations should be performed in a well-ventilated fume hood.[3][4][5] In case of contact with eyes, rinse cautiously with water for several minutes.[1] If swallowed, seek immediate medical attention.[1] For detailed safety information, consult the Safety Data Sheet (SDS).[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A common and effective strategy involves the cyclization of a β-dicarbonyl compound or its equivalent with a guanidine or urea derivative, followed by chlorination.

A plausible synthetic route begins with the condensation of isopropylmalonic acid diethyl ester with formamide to yield 4-isopropyl-2,6-dihydroxypyrimidine. Subsequent chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) affords the desired this compound. This transformation is a standard method for converting hydroxypyrimidines to their corresponding chloro derivatives.[6]

Conceptual Synthetic Workflow:

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Isopropylmalonic acid diethyl ester C 4-Isopropyl-2,6-dihydroxypyrimidine A->C Condensation B Formamide B->C E This compound C->E Chlorination D POCl₃ D->E

Caption: Synthetic route to this compound.

Core Reactivity: A Tale of Two Sites

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing effect of the two nitrogen atoms and the chlorine substituent. This renders the C2 and C4 positions susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C-Cl bond is amenable to oxidative addition by transition metal catalysts, enabling a variety of cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the reactivity of this compound. The electron-deficient pyrimidine ring readily undergoes attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.[2]

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the subsequent step, the leaving group (chloride) is expelled, restoring the aromaticity of the pyrimidine ring.[7]

Generalized SNAr Mechanism:

Caption: The addition-elimination mechanism of SNAr.

Amines are excellent nucleophiles for the SNAr reaction with this compound, providing a direct route to 2-aminopyrimidine derivatives. The reaction can be carried out with a variety of primary and secondary amines, including anilines and aliphatic amines. Microwave-assisted synthesis has been shown to be a highly effective method for accelerating these reactions, often leading to high yields in short reaction times.[1][8][9]

Exemplary Protocol: Microwave-Assisted Amination with Aniline [1][8][9]

  • To a microwave-safe vial, add this compound (1 mmol), aniline (1.1 mmol), and a suitable solvent such as ethanol (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 160 °C) for a short duration (e.g., 10-15 minutes).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to afford the desired 2-anilino-4-isopropylpyrimidine.

Alkoxides, such as sodium methoxide, readily displace the chloride in this compound to form 2-alkoxypyrimidines. These reactions are typically carried out in the corresponding alcohol as the solvent.

General Protocol: Reaction with Sodium Methoxide

  • Dissolve this compound (1 mmol) in methanol (10 mL).

  • Add a solution of sodium methoxide in methanol (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • Purification by column chromatography yields 2-methoxy-4-isopropylpyrimidine.

Thiolates are potent nucleophiles that react efficiently with this compound to furnish 2-thiopyrimidine derivatives. The reaction is typically performed in the presence of a base to generate the thiolate anion in situ.

General Protocol: Reaction with Thiophenol

  • To a solution of thiophenol (1.1 mmol) in a suitable solvent such as DMF, add a base (e.g., sodium hydride or potassium carbonate) (1.2 mmol) at 0 °C.

  • Stir the mixture for a short period to allow for the formation of the thiolate.

  • Add a solution of this compound (1 mmol) in DMF.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, followed by purification to yield 2-(phenylthio)-4-isopropylpyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions significantly expand the synthetic utility of this building block.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[10] this compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids in the presence of a palladium catalyst and a base.[3][11]

Typical Suzuki-Miyaura Reaction Conditions

ComponentExample
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
LigandPPh₃, SPhos, XPhos
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventDioxane/water, Toluene, DMF

Suzuki-Miyaura Catalytic Cycle:

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination Buchwald-Hartwig Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Cl)L Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)(NHR'R'')L]⁺Cl⁻ OxAdd->AmineCoord + HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L AmineCoord->Deprotonation + Base - Base-H⁺Cl⁻ Deprotonation->Pd0 Product Ar-NR'R'' Deprotonation->Product Reductive Elimination Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(C≡CR')L₂ Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR' Alkyne H-C≡CR' CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + CuI, Base CuAcetylide->Transmetal Transmetalation

Sources

The Electrophilic Character of 2-Chloro-4-isopropylpyrimidine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in biologically active molecules and functional materials.[1] Within this class of heterocycles, halo-pyrimidines serve as versatile intermediates, enabling the construction of complex molecular architectures through nucleophilic substitution reactions. This guide focuses on the electrophilicity of a specific, yet increasingly important building block: 2-chloro-4-isopropylpyrimidine.

This document provides an in-depth analysis of the electronic properties, reactivity, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of this compound in their synthetic endeavors. We will explore the underlying principles governing its electrophilicity, provide detailed experimental protocols for its derivatization, and showcase its utility in the synthesis of high-value molecules.

Electronic Landscape and Electrophilic Activation

The reactivity of this compound is fundamentally dictated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms within the six-membered ring act as strong electron-withdrawing groups, polarizing the carbon atoms and rendering them susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions.

In the case of this compound, the chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The isopropyl group at the C4 position, while traditionally considered an electron-donating group, has a nuanced effect on the electrophilicity of the C2 position. While it may slightly decrease the overall electron deficiency of the ring compared to an unsubstituted pyrimidine, the inherent electrophilicity of the C2 position, flanked by two nitrogen atoms, remains significant.[2]

Computational studies on similar substituted pyrimidines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients are generally highest at the C2 and C4/C6 positions, indicating these are the most probable sites for nucleophilic attack.[3] The presence of a good leaving group like chlorine at C2 makes this the primary site of reaction with a wide range of nucleophiles.

Electrophilicity cluster_0 This compound cluster_1 Nucleophilic Attack C2 C(2)-Cl (δ+) N1 N(1) C2->N1 C6 C(6) (δ+) N1->C6 C5 C(5) C6->C5 N3 N(3) N3->C2 C4 C(4)-iPr (δ+) C4->N3 C5->C4 Nu Nu: Nu->C2 Primary site of nucleophilic attack

Figure 1: A diagram illustrating the electrophilic centers of this compound. The C2 position is the primary site for nucleophilic attack due to the presence of the chlorine leaving group and the electron-withdrawing effect of the adjacent nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Diverse Functionality

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the displacement of the C2-chloro substituent with a variety of nucleophiles, including amines, alcohols, and thiols. The general mechanism proceeds through a two-step addition-elimination sequence, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism start This compound + Nu: intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 2-Substituted-4-isopropylpyrimidine + Cl- intermediate->product Elimination of Leaving Group Drug_Synthesis_Workflow start This compound product α7 Nicotinic Agonist Precursor start->product S N Ar Reaction reagent Amine Nucleophile (e.g., arylamino-azaspiro-oxazole) reagent->product final Final Drug Candidate product->final Further Functionalization

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 2-Chloro-4-isopropylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is paramount for ensuring the compound's integrity, which directly impacts experimental reproducibility and the safety of laboratory personnel.

Introduction to this compound

This compound is a substituted pyrimidine derivative with the molecular formula C₇H₉ClN₂. Its structure, featuring a reactive chloro group on an electron-deficient pyrimidine ring, makes it a valuable synthon for introducing the 4-isopropylpyrimidine moiety into more complex molecules through nucleophilic aromatic substitution reactions. This compound serves as a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] The inherent reactivity that makes this compound a useful synthetic intermediate also dictates its stability profile and necessitates specific storage and handling protocols.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack at the C2 position, leading to the displacement of the chloride ion. The electron-withdrawing nature of the two ring nitrogens makes the carbon atom bonded to the chlorine highly electrophilic.

Several factors can promote the degradation of this compound:

  • Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the chloro group, yielding 2-hydroxy-4-isopropylpyrimidine. This is a common degradation pathway for many chloropyrimidines.

  • Reaction with Nucleophiles: The compound will readily react with other nucleophiles, such as amines, alcohols, and thiols. This reactivity is the basis of its synthetic utility but also a source of instability if exposed to such substances during storage.

  • Oxidation: While the pyrimidine ring itself is relatively stable to oxidation, interaction with strong oxidizing agents should be avoided as it can lead to decomposition.[2][3]

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

G main This compound hydrolysis 2-Hydroxy-4-isopropylpyrimidine main->hydrolysis H₂O (Moisture) aminolysis 2-Amino-4-isopropylpyrimidine (or substituted amine) main->aminolysis R-NH₂ (Nucleophile) oxidation Oxidized Degradation Products main->oxidation [O] (Strong Oxidizing Agents)

Caption: Hypothesized degradation pathways of this compound.

Recommended Storage and Handling Protocols

Based on safety data sheets for structurally similar compounds, a set of best practices for the storage and handling of this compound can be established to minimize degradation and ensure laboratory safety.[2][3][4][5]

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down the rate of potential degradation reactions.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Protects against degradation from air and moisture.[2]
Container Tightly closed, light-resistant containerPrevents exposure to moisture, air, and light.[2][4]
Moisture Keep in a dry, cool, and well-ventilated placeMinimizes the risk of hydrolysis.[2][4]
Light Protect from lightPrevents potential photodegradation.[2]
Handling Procedures
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2][5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]

  • Keep away from heat, sparks, and open flames.[5]

  • Avoid the formation of dust.[2]

Incompatible Materials
  • Strong oxidizing agents: Can cause vigorous reactions and decomposition.[2][3]

  • Strong acids: May catalyze hydrolysis and other degradation reactions.[3]

  • Moisture/Water: Leads to hydrolysis of the chloro group.[2]

Experimental Design for Stability Assessment

To rigorously determine the stability profile of this compound, a forced degradation study followed by a long-term stability study is recommended. This approach is standard in the pharmaceutical industry for identifying potential degradation products and establishing appropriate storage conditions and shelf-life.

Experimental Workflow for Stability Testing

G start Obtain pure This compound analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) start->analytical_method forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) identification Identify Degradation Products (LC-MS, NMR) forced_degradation->identification analytical_method->forced_degradation long_term Long-Term Stability Study (Recommended & Accelerated Conditions) analytical_method->long_term analysis Analyze samples at pre-defined time points long_term->analysis analysis->identification end Establish Storage Conditions and Shelf-Life identification->end

Caption: Workflow for a comprehensive stability study of this compound.

Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60 °C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

  • Identification of Degradants:

    • Collect fractions of the degradation products from the HPLC.

    • Analyze the collected fractions by LC-MS and NMR to elucidate their structures.

Conclusion

This compound is a reactive and valuable synthetic intermediate. Its stability is critically dependent on proper storage and handling. The primary degradation pathway is likely hydrolysis of the chloro group, which can be mitigated by stringent control of moisture. For optimal stability, the compound should be stored under refrigeration, in a tightly sealed container, under an inert atmosphere, and protected from light. Researchers using this compound should be aware of its potential for degradation and consider performing stability studies under their specific experimental conditions to ensure the integrity of their results.

References

  • Thermo Fisher Scientific. (2013). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.
  • CymitQuimica. (2024). Safety Data Sheet for 2-Chloro-N4-methylpyrimidine-4,5-diamine.
  • Spectrum Chemical. (2022).
  • Fisher Scientific. (2021).
  • Sigma-Aldrich. (2025).

Sources

An In-Depth Technical Guide to 2-Chloro-4-isopropylpyrimidine: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of halogenated heterocyclic intermediates. We will explore the critical aspects of 2-Chloro-4-isopropylpyrimidine, a key building block in modern pharmaceutical synthesis, from procurement and quality validation to its synthetic utility and safe handling.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrimidine ring system being a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] this compound (CAS No. 941294-36-6) is a valuable intermediate that offers chemists a versatile platform for molecular elaboration.[3] Its structure, featuring a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position, provides a strategic combination of a reactive handle for cross-coupling or nucleophilic substitution reactions and a lipophilic moiety to modulate physicochemical properties.[1][] This unique arrangement makes it an important precursor for developing complex molecular architectures, particularly in the pursuit of novel therapeutics.[5]

Section 1: Physicochemical Properties and Key Identifiers

A thorough understanding of a reagent's fundamental properties is the first step in its successful application. Below is a summary of the key characteristics of this compound.

PropertyValueSource(s)
CAS Number 941294-36-6[3][6][7]
Molecular Formula C₇H₉ClN₂[3][6][8]
Molecular Weight 156.61 g/mol [3][6]
Appearance Varies by supplier; typically a solid or oilN/A
Purity Commonly available at ≥97%[7]
Canonical SMILES CC(C)C1=NC(=NC=C1)Cl[8]
InChIKey AOZNIFQUCUSYLD-UHFFFAOYSA-N[8]

Section 2: Supplier Landscape and Strategic Procurement

The reliability of a research program is intrinsically linked to the quality and availability of its starting materials. Sourcing high-purity this compound requires careful vetting of suppliers. The market includes large, well-known chemical providers as well as specialized custom synthesis labs.

Key Considerations for Supplier Selection:

  • Purity and Specification: Always request a Certificate of Analysis (CoA) to verify purity and check for potential contaminants. A purity of >97% is standard for most applications.[7]

  • Batch-to-Batch Consistency: For long-term projects or scale-up activities, inquire about the supplier's ability to provide consistent quality across different batches.

  • Availability and Lead Times: Availability can range from in-stock for immediate dispatch to made-to-order with several weeks of lead time.

  • Technical Support: Reputable suppliers offer technical support to address questions regarding handling, stability, and reactivity.

Table of Representative Suppliers:

SupplierNoted PurityCountry of Origin (Example)Reference
SynQuest Laboratories97%USA[7]
BOC SciencesCustomUSA[]
ChemicalBook (Marketplace)VariesGlobal[5]
Shanghai Amole BiotechnologyVariesChina[6]
HDH Pharma, Inc.VariesUSA[5]
Apollo Scientific Ltd.VariesUK[5]

Section 3: Quality Control and Analytical Verification

Before incorporating any reagent into a synthetic workflow, its identity and purity must be rigorously confirmed. The supplier's Certificate of Analysis (CoA) is the primary document for this assessment, but independent verification is best practice in a regulated environment.

Interpreting a Certificate of Analysis (CoA): A typical CoA for a related compound like 2-Chloropyrimidine will include the following, which should be expected for the title compound as well:

  • Product Name & CAS Number: Confirms the identity of the material.[9]

  • Lot Number: Essential for traceability.[9]

  • Appearance: A visual check against the specification (e.g., "White to Almost white powder").[10]

  • Purity Assay: The method (e.g., GC, HPLC, NMR) and the result (e.g., min. 98.0%).[10] This is the most critical metric.

  • Physical Properties: Data such as melting point or boiling point.[9]

  • Date of Analysis: Indicates the freshness of the quality control data.[9]

Common Analytical Techniques for Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and can reveal organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and confirms the molecular weight of the main component and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.

Section 4: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity in subsequent transformations. While specific proprietary methods may vary, a general and plausible synthetic approach can be conceptualized from established pyrimidine chemistry.

A common strategy involves the construction of the substituted pyrimidine ring followed by chlorination. For instance, a condensation reaction between a β-dicarbonyl equivalent (or a related precursor bearing the isopropyl group) and a urea or amidine derivative, followed by a deoxychlorination step (e.g., using POCl₃), is a standard approach in pyrimidine synthesis.

// Connections {start1, start2} -> condensation; condensation -> pyrimidine; pyrimidine -> chlorination; chlorination -> product; } enddot Caption: Plausible synthetic pathway for this compound.

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAᵣ), making it an excellent electrophilic partner. This reactivity is the cornerstone of its utility in drug discovery.

Section 5: Application in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] Its most cited use is as a reactant in the preparation of arylamino-azaspiro-oxazole octanes, which have been investigated as α7 nicotinic acetylcholine receptor (nAChR) agonists.[][5] These agonists are of interest for treating cognitive deficits and neurological disorders.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction, a common and powerful method for forming C-C bonds, using this compound as the electrophile. This reaction is fundamental for introducing aryl or heteroaryl diversity.

Objective: To synthesize 2-Aryl-4-isopropylpyrimidine.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Analysis: Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

// Node Definitions prep [label="Preparation\n(Flask, Stir Bar, Reagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Establish Inert Atmosphere\n(Purge with Ar/N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; add [label="Add Degassed Solvent\n& Palladium Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Heat & React\n(80-100 °C, 2-12h)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analysis\n(NMR, MS)", shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Workflow Connections prep -> inert -> add -> react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify -> analyze; } enddot Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 6: Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper safety precautions are mandatory. This information is derived from Safety Data Sheets (SDS) for closely related chemicals and represents best practices.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.[11]

  • Fire: The compound may be combustible. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishment.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a high-value intermediate for drug discovery and medicinal chemistry. Its well-defined reactivity allows for the systematic exploration of chemical space, enabling the synthesis of novel compounds with therapeutic potential. By adhering to rigorous standards for procurement, quality control, and safe handling, researchers can effectively leverage this building block to accelerate their research and development programs.

References

  • (N/A)
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • Chemsrc. (2024). This compound Price.
  • (2013).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific.
  • SynQuest Labor
  • BOC Sciences. CAS 941294-36-6 this compound.
  • Fisher Scientific. (2021).
  • (N/A)
  • (N/A)
  • ChemicalBook. 2-Chloro-4-isopropyl-pyrimidine.
  • CP Lab Safety. This compound, min 98%, 1 gram.
  • (N/A)
  • (N/A)
  • PubChemLite. This compound (C7H9ClN2).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-4-methylpyrimidine 13036-57-2.
  • (N/A)
  • (N/A)
  • Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • (N/A)
  • Matrix Scientific. (2020).
  • (N/A)
  • (N/A)
  • (N/A)
  • ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.
  • (N/A)
  • (N/A)

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of N-Substituted 2-Amino-4-isopropylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-4-isopropylpyrimidine with various primary amines. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and this protocol offers a reliable and versatile method for synthesizing a diverse library of N-substituted derivatives. We detail the mechanistic rationale for reagent selection, provide a robust, step-by-step experimental protocol, and discuss expected outcomes and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Strategic Importance of C–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where arylamines are ubiquitous structural motifs.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and general methods for forging these bonds, largely supplanting classical methods that often require harsh conditions and offer limited substrate scope.[2] The reaction facilitates the coupling of an amine with an aryl or heteroaryl halide or pseudohalide, catalyzed by a palladium complex.[1]

This note focuses on a particularly relevant application: the synthesis of N-substituted 2-amino-4-isopropylpyrimidines. The pyrimidine core is central to numerous bioactive molecules, and the ability to predictably and efficiently introduce diverse amine functionalities at the C2 position is of high strategic value. However, heteroaryl chlorides, especially electron-rich pyrimidines, can be challenging substrates. Their successful amination requires a carefully optimized catalytic system capable of overcoming potential catalyst inhibition and promoting the desired transformation efficiently.[3] This guide leverages modern catalyst systems to address these challenges.

Mechanistic Rationale and Component Selection

A successful Buchwald-Hartwig amination hinges on the interplay between the palladium source, the ligand, the base, and the solvent. Understanding the catalytic cycle is crucial for rationalizing the protocol and for troubleshooting.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[2]

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center, and a base removes the acidic N-H proton to form a palladium-amido complex.

  • Reductive Elimination: The final C–N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1]

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa_complex L(Ar)Pd(II)-Cl pd0->oa_complex Oxidative Addition amido_complex L(Ar)Pd(II)-NHR oa_complex->amido_complex Amine Coordination & Deprotonation amine + R-NH₂ base - Base-H⁺, - Cl⁻ amido_complex->pd0 Regeneration product Ar-NHR (Product) amido_complex->product Reductive Elimination start Ar-Cl (this compound)

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.

Selection of Catalyst System
  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined "precatalysts" are often preferred for their reliability and ease of use.[3] Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 , are air- and moisture-stable solids that rapidly generate the active, monoligated Pd(0) species under the reaction conditions.[4][5] This ensures a controlled and reproducible initiation of the catalytic cycle.

  • Ligand: The choice of phosphine ligand is paramount. For challenging heteroaryl chlorides, bulky, electron-rich dialkylbiarylphosphine ligands are required. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is an exceptional ligand for this purpose. Its steric bulk promotes the formation of the catalytically active monoligated palladium species and facilitates the reductive elimination step, while its electron-donating nature enhances the rate of oxidative addition.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the primary amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a highly effective choice, permitting high reaction rates.[2][7] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are standard.[2] They offer good solubility for the reagents and are stable at the elevated temperatures often required for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the amination of this compound with a primary amine (e.g., benzylamine) and can be adapted for other similar primary amines.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Primary amine (e.g., Benzylamine, 1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow.

  • Vessel Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add XPhos Pd G3 (0.02 equiv) and sodium tert-butoxide (1.5 equiv).

  • Establish Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent). Stir for 2 minutes. Add this compound (1.0 equiv), followed by the primary amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure N-substituted 2-amino-4-isopropylpyrimidine product.

Expected Results and Data

The described protocol is expected to provide good to excellent yields for a range of primary amines. Sterically hindered or electronically deactivated amines may require longer reaction times or slightly higher catalyst loadings.

Amine SubstrateTypical ConditionsExpected YieldNotes
BenzylamineToluene, 100 °C, 6 h85-95%A standard, highly reactive primary amine.
n-ButylamineToluene, 100 °C, 8 h80-90%Simple aliphatic amines couple efficiently.
AnilineToluene, 110 °C, 12 h70-85%Aryl amines are less nucleophilic and may require slightly more forcing conditions.
2-MethoxyethylamineDioxane, 100 °C, 6 h80-90%Tolerates ether functional groups. Dioxane can be a beneficial solvent.

Troubleshooting and Field Insights

  • Low or No Conversion: The primary suspect is the presence of oxygen or moisture. Ensure the solvent is anhydrous and the inert atmosphere is rigorously maintained. The quality of the base (NaOtBu) is also critical; use freshly opened or properly stored material.

  • Formation of Hydrodehalogenation Byproduct: If a significant amount of 4-isopropylpyrimidine is observed, it suggests a competing side reaction. This can sometimes be suppressed by using a different base (e.g., K₃PO₄) or by lowering the reaction temperature, though this will likely extend the reaction time.

  • Dark Black Mixture: A very dark or black solution can indicate catalyst decomposition. This may occur if the reaction temperature is too high or if impurities are present in the starting materials. Ensure the temperature does not exceed 110-115 °C.

  • Difficulty with Hindered Amines: For particularly bulky primary amines, switching to a more sterically demanding ligand like tBuBrettPhos may improve yields.[2]

Conclusion

The Buchwald-Hartwig amination using a modern palladium precatalyst system provides a highly effective and versatile method for the synthesis of N-substituted 2-amino-4-isopropylpyrimidines. The use of the XPhos Pd G3 precatalyst offers high reactivity, reliability, and operational simplicity. By understanding the key mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access a wide array of valuable compounds for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818–830. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Zhou, J. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. Available at: [Link]

  • Sotnik, S., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3535. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted functionalization of this privileged heterocycle is of paramount importance for the discovery and development of novel molecular entities. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile methodology for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-chloro-4-isopropylpyrimidine as a key building block. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale behind the selection of specific catalysts, ligands, and reaction conditions. The presence of the isopropyl group at the C4 position introduces unique steric and electronic considerations that will be discussed in the context of reaction optimization.

Understanding the Reactivity of this compound

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is dictated by the electronic nature of the pyrimidine ring and the position of the halogen substituent. The pyrimidine ring is inherently electron-deficient, which facilitates the oxidative addition of a Pd(0) catalyst to the carbon-chlorine bond. In the case of this compound, the chlorine atom at the C2 position is activated for cross-coupling. The isopropyl group at C4, being an electron-donating group, may have a modest electronic influence on the C2 position. However, its primary impact is likely to be steric, which can influence the choice of an appropriate bulky ligand to facilitate the reaction.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by a transmetalation step with the coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organozinc reagent in Negishi coupling), and the cycle is completed by a reductive elimination step that forms the desired product and regenerates the active Pd(0) catalyst.[1]

General Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R M-X M-X Transmetalation->M-X Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R R-M R-M R-M->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions of this compound. It is important to note that while these protocols are based on established methodologies for similar substrates, optimization may be required to achieve the best results for specific coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[2] For the coupling of this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Catalyst and Ligand Selection:

For Suzuki couplings of electron-deficient heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility.[3] The use of a pre-catalyst, such as a palladacycle, can also be advantageous.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-100
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-110
RuPhos Palladacycle-K₂CO₃THF/H₂O80-100

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, arylboronic acid, base, catalyst, and ligand in a reaction vessel. solvent Add degassed solvent. reagents->solvent purge Purge with inert gas (Ar or N₂). solvent->purge heat Heat the reaction mixture with stirring. purge->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract purify Purify the crude product by column chromatography. extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] Similar to the Suzuki coupling, the choice of a suitable ligand is critical for the successful amination of this compound.

Catalyst and Ligand Selection:

Bulky biaryl phosphine ligands, such as XPhos, RuPhos, and BrettPhos, are highly effective for the amination of heteroaryl chlorides.[5] The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used.[6]

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene100-110
Pd(OAc)₂RuPhosLiHMDS1,4-Dioxane100
BrettPhos Palladacycle-Cs₂CO₃t-BuOH80-100

Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents In a glovebox, combine catalyst, ligand, and base in a reaction vessel. add_reactants Add this compound and the amine. reagents->add_reactants add_solvent Add anhydrous, degassed solvent. add_reactants->add_solvent heat Heat the reaction mixture with stirring. add_solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench the reaction with water or saturated aqueous NH₄Cl. cool->quench extract Extract with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert gas atmosphere (glovebox)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyrimidines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically co-catalyzed by palladium and copper salts.

Catalyst System:

A common catalyst system for the Sonogashira coupling of heteroaryl chlorides involves a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) iodide (CuI) co-catalyst in the presence of an amine base such as triethylamine (TEA) or diisopropylamine (DIPA).[8]

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuITEATHF or DMF25-60
Pd(OAc)₂/PPh₃CuIDIPAAcetonitrile50-80

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To an oven-dried reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Negishi Coupling: An Alternative for C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[9] Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for the coupling of less reactive chlorides.[10]

Catalyst and Ligand Selection:

For the Negishi coupling of heteroaryl chlorides, palladium catalysts with bulky phosphine ligands such as XPhos or P(t-Bu)₃ are often employed to promote the reaction.[11]

Palladium CatalystLigandSolventTemperature (°C)
Pd₂(dba)₃XPhosTHF25-66
Pd(P(t-Bu)₃)₂-Dioxane80-100

Protocol: Negishi Coupling of this compound with an Organozinc Reagent

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (e.g., Arylzinc chloride, 1.5-2.0 equiv in THF)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Anhydrous, degassed THF

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst and ligand.

  • Add anhydrous, degassed THF and stir for a few minutes.

  • Add this compound.

  • Slowly add the solution of the organozinc reagent at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound, providing access to a wide array of substituted pyrimidine derivatives. The successful implementation of these reactions hinges on the judicious selection of the catalyst, ligand, base, and solvent. The protocols outlined in this guide, based on established principles for related heterocyclic systems, offer a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this versatile building block. As with any chemical transformation, empirical optimization for each specific substrate combination is key to achieving high yields and purity.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its prevalence is a testament to its ability to engage in critical hydrogen bonding interactions with biological targets, often mimicking the purine and pyrimidine bases of nucleic acids. The functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a powerful and versatile strategy for the synthesis of diverse molecular libraries for drug discovery and development.[1] Specifically, the reaction on halo-substituted pyrimidines allows for the precise introduction of a wide array of functionalities, enabling the fine-tuning of a compound's pharmacological profile.

This application note provides a detailed guide to the nucleophilic aromatic substitution on 2-chloro-4-isopropylpyrimidine. We will delve into the mechanistic underpinnings of this reaction, explore the influence of the C4-isopropyl substituent on reactivity, and provide detailed, field-proven protocols for conducting this transformation with a focus on amine nucleophiles. The methodologies described herein are designed to be robust and adaptable for researchers in both academic and industrial settings.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism.[2] The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group (C2). This initial attack disrupts the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, with significant density on the electronegative nitrogen atoms, which contributes to its stability.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyrimidine ring, yielding the final substituted product.

Diagram of the SNAr Mechanism

Caption: General mechanism for the SNAr addition-elimination reaction.

Reactivity and Regioselectivity Considerations

The reactivity of chloropyrimidines in SNAr reactions is highly dependent on the position of the halogen and the nature of other substituents on the ring. In general, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4 or C6, as the charge can be delocalized onto both ring nitrogens.

In the case of this compound, the presence of the electron-donating isopropyl group at the C4 position is expected to have a modest deactivating effect on the overall reactivity of the pyrimidine ring towards nucleophiles. However, the primary site of nucleophilic attack will still be the carbon atom bearing the chlorine, as it is the only viable leaving group.

Protocols for Nucleophilic Aromatic Substitution with Amines

The amination of this compound is a key transformation for accessing a diverse range of 2-amino-4-isopropylpyrimidine derivatives, which are valuable scaffolds in medicinal chemistry. Below are detailed protocols for performing this reaction under both conventional heating and microwave-assisted conditions.

Protocol 1: Conventional Heating

This protocol is a robust and widely applicable method for the SNAr reaction of this compound with a variety of primary and secondary amines.

Materials and Equipment:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol, 0.2-0.5 M). Add the amine nucleophile (1.1-1.5 eq) followed by the non-nucleophilic base (e.g., triethylamine, 1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and reflux for 4-24 hours. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-isopropylpyrimidine derivative.

Experimental Workflow: Conventional Heating

Conventional_Heating_Workflow start Start setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere start->setup addition Reagent Addition: - Amine Nucleophile - Triethylamine setup->addition reaction Reaction: - Heat to 80°C - Reflux - Monitor by TLC (4-24h) addition->reaction workup Workup: - Cool to RT - Remove Solvent reaction->workup extraction Extraction: - Dissolve in EtOAc - Wash with H₂O and Brine workup->extraction purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography extraction->purification end End Product purification->end

Caption: Step-by-step workflow for the conventional amination protocol.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields in shorter reaction times.[4]

Materials and Equipment:

  • Same as Protocol 1, with the addition of:

  • Microwave reactor

  • Microwave-safe reaction vial with a stir bar

Experimental Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the amine nucleophile (1.2-1.5 eq), and triethylamine (2.0 eq) in a suitable solvent (e.g., isopropanol or ethanol, 1-2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 15-30 minutes.[4]

  • Workup and Purification: After cooling the reaction vial to room temperature, the workup and purification steps are identical to those described in Protocol 1.

Data Presentation: Expected Yields with Various Amine Nucleophiles

Chloropyrimidine SubstrateAmine NucleophileConditionsYield (%)Reference
2-Amino-4,6-dichloropyrimidineAnilineEt₃N, solvent-free, 80-90 °CHigh
2-Amino-4,6-dichloropyrimidine2-MethoxyanilineEt₃N, solvent-free, 80-90 °C84[3]
2-Amino-4-chloropyrimidineN-MethylpiperazineEt₃N, propanol, microwave, 120-140 °CHigh[4]
2-ChloropyrimidineMorpholineKF, water, 100 °CModerate-Excellent

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider switching to a higher boiling point solvent (e.g., DMF or dioxane) or employing microwave heating. For particularly unreactive amines, a stronger base such as potassium carbonate may be beneficial.

  • Side Reactions: In some cases, especially with bifunctional nucleophiles, di-substitution or reaction at other sites may occur. Careful control of stoichiometry is crucial.

  • Solubility Issues: If the starting materials or products have poor solubility in the chosen solvent, this can impede the reaction. Screening for a more suitable solvent is recommended.

  • Inert Atmosphere: While not always strictly necessary, maintaining an inert atmosphere can prevent potential side reactions and is good practice, especially when working with sensitive substrates or reagents.

Conclusion

The nucleophilic aromatic substitution on this compound is a fundamental and highly enabling transformation for the synthesis of novel, biologically relevant molecules. The protocols detailed in this application note provide a solid foundation for researchers to successfully perform this reaction. By understanding the underlying mechanism and the factors that influence reactivity, scientists can effectively troubleshoot and adapt these methods to a wide range of amine nucleophiles, thereby accelerating the pace of drug discovery and development.

References

experimental protocol for using 2-Chloro-4-isopropylpyrimidine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 2-Chloro-4-isopropylpyrimidine

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry and agrochemical development, prized for their diverse biological activities.[1] Among the vast array of pyrimidine-based building blocks, this compound stands out as a versatile and valuable intermediate. Its structure features a reactive chlorine atom at the C2 position, which is activated by the adjacent nitrogen atoms, making it an excellent electrophile for a variety of transformations. This strategic placement allows for its participation in powerful bond-forming reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties and outlines detailed, field-proven protocols for its application in key synthetic reactions. The methodologies described herein are designed to be reproducible and are supported by mechanistic insights and authoritative references to ensure scientific integrity.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 941294-36-6
Molecular Formula C₇H₉ClN₂[2]
Molecular Weight 156.61 g/mol
Appearance Not specified, typically a solid or oil
Predicted XlogP 2.3[2]
Monoisotopic Mass 156.04543 Da[2]
Safety and Handling Precautions

This compound and its related compounds must be handled with care, following standard laboratory safety procedures.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][5] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[6][7]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][6]

    • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[3][6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal facility, in accordance with local and national regulations.[3][4]

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[8] For this compound, this reaction provides a powerful method to introduce aryl, heteroaryl, or vinyl substituents at the C2 position, creating a diverse range of molecular scaffolds.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2-Aryl-4-isopropylpyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentMolar Eq.Amount (for 1 mmol scale)Role
This compound1.0156.6 mgElectrophile
Arylboronic Acid1.21.2 mmolNucleophile Source
Pd(PPh₃)₄0.0558 mgCatalyst
K₂CO₃ (anhydrous)3.0415 mgBase
1,4-Dioxane-8 mLSolvent
Water-2 mLCo-solvent
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reagents: - Pyrimidine (1.0 eq) - Boronic Acid (1.2 eq) - Base (3.0 eq) prep2 2. Establish Inert Atmosphere (Ar/N2) prep1->prep2 prep3 3. Add Catalyst (Pd(PPh3)4) prep2->prep3 prep4 4. Add Degassed Solvents prep3->prep4 react 5. Heat at 100 °C (12-16 h) prep4->react workup1 6. Cool & Dilute (EtOAc/Water) react->workup1 workup2 7. Aqueous Extraction workup1->workup2 workup3 8. Dry & Concentrate workup2->workup3 purify 9. Column Chromatography workup3->purify product product purify->product Final Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for forming carbon-nitrogen bonds.[10][11] It allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 2-amino-4-isopropylpyrimidines, which are prevalent structures in pharmacologically active compounds.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a palladium catalytic cycle.[12][13] The key difference lies in the nucleophilic partner. After the initial oxidative addition of Pd(0) to the C-Cl bond, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido complex. Subsequent reductive elimination furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, especially for less reactive aryl chlorides.

Experimental Protocol: Synthesis of N-Aryl-4-isopropylpyrimidin-2-amine

This protocol provides a general method for the amination of this compound with a representative aniline.

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentMolar Eq.Amount (for 1 mmol scale)Role
This compound1.0156.6 mgElectrophile
Aniline Derivative1.21.2 mmolNucleophile
BrettPhos Pd G30.0218 mgPre-catalyst
Sodium tert-butoxide (NaOtBu)1.5144 mgBase
Anhydrous Toluene-5 mLSolvent
  • Glovebox Preparation: Inside a nitrogen-filled glovebox, add this compound (1.0 equiv), the aniline derivative (1.2 equiv), sodium tert-butoxide (1.5 equiv), and the BrettPhos Pd G3 pre-catalyst (0.02 equiv) to a vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Sealing: Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir for 18-24 hours.

  • Monitoring: Check for reaction completion by LC-MS.

  • Work-up: After cooling to room temperature, carefully uncap the vial. Dilute the mixture with dichloromethane (DCM, 20 mL) and pass it through a short plug of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to obtain the purified 2-aminopyrimidine product.

Workflow Visualization

G cluster_prep Preparation (in Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Solids: - Pyrimidine (1.0 eq) - Amine (1.2 eq) - Base (1.5 eq) - Pre-catalyst (0.02 eq) prep2 2. Add Anhydrous Toluene prep1->prep2 prep3 3. Seal Vial Securely prep2->prep3 react 4. Heat at 100 °C (18-24 h) prep3->react workup1 5. Cool & Dilute (DCM) react->workup1 workup2 6. Filter through Celite workup1->workup2 workup3 7. Concentrate Filtrate workup2->workup3 purify 8. Column Chromatography workup3->purify product product purify->product Final Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic systems.[14] The pyrimidine ring is highly electron-deficient, making the C2-chloro substituent susceptible to displacement by a variety of strong nucleophiles. This reaction offers a direct and often metal-free route to introduce oxygen, sulfur, or nitrogen functionalities.

Mechanistic Rationale

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[14]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity in pyrimidines is generally higher at the C4 position than the C2 position, but the C2 position is still highly activated for substitution.[15] The rate of reaction is dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate.[16]

Experimental Protocol: Synthesis of 2-Alkoxy-4-isopropylpyrimidine

This protocol details a general procedure for the substitution of the chloro group with an alkoxide nucleophile.

Table 4: Reagents and Conditions for SNAr Reaction

ComponentMolar Eq.Amount (for 1 mmol scale)Role
This compound1.0156.6 mgElectrophile
Sodium Hydride (60% in oil)1.560 mgBase
Alcohol (R-OH)1.21.2 mmolNucleophile Source
Anhydrous THF-10 mLSolvent
  • Alkoxide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.5 equiv). Suspend the NaH in anhydrous tetrahydrofuran (THF, 5 mL).

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the desired alcohol (1.2 equiv) dropwise. Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Substrate Addition: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF (5 mL) dropwise to the freshly prepared alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

  • Work-up: Dilute with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the 2-alkoxypyrimidine.

Workflow Visualization

G cluster_prep Alkoxide Preparation cluster_reaction Substitution Reaction cluster_workup Work-up & Purification prep1 1. Suspend NaH in THF at 0 °C prep2 2. Add Alcohol (R-OH) Dropwise prep1->prep2 prep3 3. Stir at RT for 30 min prep2->prep3 react1 4. Cool to 0 °C prep3->react1 react2 5. Add Pyrimidine Solution react1->react2 react3 6. Stir at RT (12-16 h) react2->react3 workup1 7. Quench with sat. NH4Cl at 0 °C react3->workup1 workup2 8. Aqueous Extraction workup1->workup2 workup3 9. Dry & Concentrate workup2->workup3 purify 10. Column Chromatography workup3->purify product product purify->product Final Product

Caption: Experimental workflow for Nucleophilic Aromatic Substitution.

Troubleshooting Guide

Table 5: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (cross-coupling).2. Insufficiently anhydrous/degassed conditions.3. Base is weak or has degraded.4. Reaction temperature is too low.1. Use a fresh batch of catalyst or a more active pre-catalyst.2. Ensure solvents are freshly distilled/dried and properly degassed.3. Use a fresh, high-purity base (e.g., NaOtBu, K₃PO₄).4. Increase the reaction temperature in 10-20 °C increments.
Formation of Side Products 1. (Suzuki): Homocoupling of boronic acid.2. (Buchwald): Hydrodehalogenation (removal of Cl).3. (SNAr): Reaction with solvent or residual water.1. Use a slight excess of the pyrimidine; ensure thorough degassing.2. Use a more appropriate ligand; ensure the system is strictly anhydrous.3. Use high-purity, anhydrous solvents.
Difficult Purification 1. Product co-elutes with starting material or byproducts.2. Residual catalyst contamination.1. Optimize the chromatography solvent system (try different solvent mixtures or gradients).2. Pass the crude mixture through a plug of celite or silica before concentration; consider a charcoal treatment.

References

  • SAFETY DATA SHEET. (2020-11-17). Amazon S3. [Link]

  • 2-Chloro-4-ethyl-6-(iso-propyl)pyrimidine. PubChem. [Link]

  • 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]

  • 2-Chloro-4-isopropylpyridine. PubChem. [Link]

  • Method for preparing 2-chloro-4-isopropylpyridine. (CN112321494B).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018-09-14). MedCrave online. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017-08-07). Chemistry Stack Exchange. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • This compound (C7H9ClN2). PubChemLite. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (CN103554036B).
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo. [Link]

  • Nucleophilic Substitution: Practice Problems. (2015-10-27). YouTube. [Link]

  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2019-04-01). PMC - NIH. [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025-11-20). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2015-08-26). MDPI. [Link]

Sources

Application Notes & Protocols: 2-Chloro-4-isopropylpyrimidine as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring system is classified as a "privileged scaffold."[1][2][3] This distinction arises from its prevalence in the core structures of numerous biologically active compounds, including DNA/RNA bases and a significant number of FDA-approved drugs.[1][3][4] Pyrimidine derivatives are central to the development of therapeutics targeting a wide array of diseases, particularly in oncology where they are instrumental in the design of kinase inhibitors.[1][3][5][6]

2-Chloro-4-isopropylpyrimidine (CAS: 941294-36-6) has emerged as a particularly valuable intermediate in this context.[] Its utility is anchored in its distinct structural features:

  • A Reactive 2-Chloro Group: The chlorine atom at the C2 position of the electron-deficient pyrimidine ring serves as an excellent leaving group. This site is primed for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[8][9][10]

  • A 4-Isopropyl Group: This alkyl substituent provides steric bulk and lipophilicity, which can be strategically utilized to influence molecular conformation, improve binding affinity to target proteins, and enhance pharmacokinetic properties of the final drug candidate.

This guide provides a detailed exploration of the reactivity of this compound, offering field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Essential Safety Protocols

A thorough understanding of the chemical's properties and adherence to strict safety protocols are foundational to its successful and safe application in any research setting.

PropertyValueReference
CAS Number 941294-36-6[]
Molecular Formula C₇H₉ClN₂[][11]
Molecular Weight 156.61 g/mol []
Appearance (Varies) Typically a solidN/A
Boiling Point Not extensively documentedN/A
Melting Point Not extensively documentedN/A
Safety & Handling: A Non-Negotiable Protocol

This compound is an irritant and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[13][14]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[12] In case of accidental contact, rinse the affected area with copious amounts of water.[13][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[13] It may be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark location is recommended.[13]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[13]

Core Reactivity & Synthetic Applications

The synthetic versatility of this compound is primarily derived from the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the two ring nitrogens makes the C2 position highly electrophilic and susceptible to both nucleophilic displacement and oxidative addition by palladium catalysts.

G main This compound sub Nucleophilic Aromatic Substitution (SNAr) main->sub R-NH2, R-OH, R-SH suzuki Suzuki-Miyaura Coupling main->suzuki Ar-B(OH)2, Pd Catalyst sono Sonogashira Coupling main->sono R-C≡CH, Pd/Cu Catalyst buchwald Buchwald-Hartwig Amination main->buchwald R2NH, Pd Catalyst prod_sub 2-Amino/Alkoxy/Thio- 4-isopropylpyrimidines sub->prod_sub prod_suzuki 2-Aryl/Heteroaryl- 4-isopropylpyrimidines suzuki->prod_suzuki prod_sono 2-Alkynyl- 4-isopropylpyrimidines sono->prod_sono prod_buchwald 2-(N-Aryl/Alkyl)amino- 4-isopropylpyrimidines buchwald->prod_buchwald

Synthetic utility of this compound.
Nucleophilic Aromatic Substitution (SNAr)

Causality: The SNAr reaction is a cornerstone of pyrimidine chemistry. The pyrimidine ring's electron-deficient nature stabilizes the negative charge of the Meisenheimer complex—the key intermediate formed upon nucleophilic attack—thus facilitating the displacement of the chloride leaving group.[8][15][16] This reaction is particularly effective with nitrogen, oxygen, and sulfur nucleophiles.

Protocol 3.1: General Procedure for Amination via SNAr

This protocol describes a typical reaction to form a 2-amino-4-isopropylpyrimidine derivative, a common core in many kinase inhibitors.

  • Reactant Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent & Base: Add a suitable solvent such as n-butanol, 1,4-dioxane, or N,N-Dimethylformamide (DMF) (approx. 0.1–0.5 M concentration). Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 eq.).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1–1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80–120 °C under an inert atmosphere (N₂ or Ar). The choice of temperature is critical; higher temperatures are often required for less reactive amines but can lead to side products.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate forms, it can be filtered, washed with a cold solvent (e.g., diethyl ether), and dried.

    • Alternatively, concentrate the mixture under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the base and any water-soluble impurities.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-4-isopropylpyrimidine product.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions dramatically expand the molecular complexity achievable from this compound, enabling the formation of crucial C-C and C-N bonds.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine aryl halide, coupling partner, & base in anhydrous solvent prep2 Degas solvent (e.g., Ar sparging) prep1->prep2 react1 Add Pd catalyst and ligand prep2->react1 react2 Heat to optimal temperature under inert atmosphere react1->react2 react3 Monitor reaction by TLC / LC-MS react2->react3 workup1 Cool and filter (if needed) react3->workup1 workup2 Aqueous work-up (e.g., Extraction) workup1->workup2 workup3 Column Chromatography workup2->workup3

General workflow for Pd-catalyzed cross-coupling.

Protocol 3.2.1: Suzuki-Miyaura Coupling

Causality: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrimidine core (sp²) and an aryl or heteroaryl boronic acid (sp²).[17] The reaction's utility stems from the mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids. The regioselectivity for the C4 position over the C2 position in 2,4-dichloropyrimidines is well-documented, but with this compound, the reaction proceeds predictably at the C2 position.[18][19]

  • Reactant Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.1–1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 eq.).[17]

  • Solvent: Add a degassed solvent system, commonly 1,4-dioxane/water, DMF, or toluene (approx. 0.1 M).[17] The presence of water is often crucial for the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 2–5 mol% is a common choice.[17][18] Other catalysts like Pd(dppf)Cl₂ may also be used.

  • Reaction Conditions: Heat the mixture to 80–110 °C. Microwave irradiation can significantly shorten reaction times, often to as little as 15 minutes.[18][19]

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 3.1. The work-up typically involves diluting with an organic solvent and washing with water to remove the inorganic base and boronic acid byproducts.

  • Purification: Purify by silica gel column chromatography to obtain the 2-aryl-4-isopropylpyrimidine product.

Protocol 3.2.2: Sonogashira Coupling

Causality: This reaction creates a C(sp²)-C(sp) bond between the pyrimidine and a terminal alkyne, a valuable linkage for constructing linear molecular scaffolds or as a handle for further chemistry (e.g., click reactions).[20][21] The mechanism involves two interconnected catalytic cycles: a palladium cycle that activates the aryl halide and a copper cycle that forms a copper(I) acetylide, which then engages in transmetalation with the palladium complex.[21][22]

  • Reactant Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2–2.0 eq.) in a degassed solvent like THF or DMF.

  • Base: Add a suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0–5.0 eq.), which also serves as a solvent in some cases.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2–5 mol%) and the copper(I) co-catalyst (e.g., CuI at 1–10 mol%).[20] The copper co-catalyst is critical for high yields under standard conditions.

  • Reaction Conditions: Stir the reaction at room temperature to 60 °C until completion. The reaction is often rapid (1–6 hours).

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and proceed with a standard extractive work-up as described in Protocol 3.1.

  • Purification: Purify by silica gel column chromatography.

Protocol 3.2.3: Buchwald-Hartwig Amination

Causality: While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a powerful, often milder, alternative for forming C-N bonds, particularly with less nucleophilic anilines or sterically hindered amines.[23][24][25] The reaction relies on a palladium catalyst paired with a specialized phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination.[23][26]

  • Reactant Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1–1.3 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4–2.0 eq.).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃ at 1–2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a specialized Buchwald ligand at 2–4 mol%). The choice of ligand is critical and often requires screening to optimize for a specific substrate pairing.[25][27]

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture, typically between 80–110 °C, until the starting material is consumed.

  • Monitoring & Work-up: Follow standard monitoring procedures. The work-up involves cooling, filtering through Celite to remove the palladium catalyst, and performing an extractive work-up.

  • Purification: Purify by silica gel column chromatography.

Application Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

To illustrate the strategic integration of these protocols, this section outlines the synthesis of a 2-(arylamino)-4-isopropyl-6-arylpyrimidine scaffold, a common core structure in Aurora kinase inhibitors.[3][5][6]

Synthesis of a kinase inhibitor scaffold.
  • Step 1: Suzuki-Miyaura Coupling. Following Protocol 3.2.1, this compound is reacted with a substituted phenylboronic acid to install the C6-aryl group, yielding the 2-chloro-4-aryl-6-isopropylpyrimidine intermediate.

  • Step 2: Buchwald-Hartwig Amination. The resulting intermediate from Step 1 is then subjected to the conditions outlined in Protocol 3.2.3, using a different aniline (Ar'-NH₂) to introduce the key amino group at the C2 position, furnishing the final kinase inhibitor scaffold.

This two-step sequence highlights the orthogonal reactivity that makes this compound so powerful. A C-C bond is formed first, followed by a C-N bond, all originating from a single, versatile starting material.

Analytical Characterization

The identity, purity, and structure of all synthesized intermediates and final products must be rigorously confirmed. A self-validating protocol demands robust analytical evidence.

TechniquePurposeExpected Outcome
LC-MS Reaction monitoring and preliminary purity assessment.Provides retention time and mass-to-charge ratio (m/z) consistent with the expected product.[28]
HPLC Quantitative purity analysis.A single major peak for the purified product, allowing for purity determination (e.g., >95%).[28]
¹H & ¹³C NMR Structural elucidation and confirmation.Provides chemical shifts, integration, and coupling patterns consistent with the proposed molecular structure.
HRMS Accurate mass determination.Provides a high-resolution mass measurement that confirms the elemental composition of the molecule.

Conclusion

This compound is a high-value intermediate for medicinal chemists engaged in drug discovery. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse pyrimidine libraries. Through the strategic application of nucleophilic aromatic substitution and, most notably, a suite of palladium-catalyzed cross-coupling reactions, researchers can rapidly access complex molecular architectures. The protocols detailed herein provide a reliable foundation for leveraging this versatile building block in the development of novel therapeutic agents, particularly in the competitive field of kinase inhibitor design.

References

  • Štefánik, M., Gucký, T., & Perjési, P. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Deshmukh, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]

  • Deshmukh, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

  • Deshmukh, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Wallace, D. J., & Chen, C. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]

  • Štefánik, M., Gucký, T., & Perjési, P. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • Kumar, V., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Salahi, R., & Marzouk, M. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C. [Link]

  • NCL Library. (n.d.). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. CSIR-NCL Library, Pune. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. PubChem. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- chloro-pyrimidine derivatives.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes&sectionid=150111166]([Link] agentes&sectionid=150111166)

  • Royal Society of Chemistry. (n.d.). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Publishing. [Link]

  • NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Link]

  • PubChemLite. (n.d.). This compound (C7H9ClN2). PubChemLite. [Link]

  • Journal of the Chemical Society C. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. RSC Publishing. [Link]

  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link]

  • YouTube. (2012). Nucleophilic Substitution Reactions (2). YouTube. [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

Sources

Application Note: A Modular Synthetic Route to Novel α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists from 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of α7 nAChR Agonism

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel densely expressed in key brain regions like the hippocampus and cortex.[1][2] This receptor is a critical modulator of cognitive processes, including learning, memory, and attention.[3] Dysfunction of the α7 nAChR is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and ADHD.[1][3][4][5] Consequently, the development of selective α7 nAChR agonists has become a major focus for therapeutic intervention, aiming to enhance cognitive function, provide neuroprotection, and exert anti-inflammatory effects.[3][6]

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key hydrogen bonds and serve as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates.[7] This application note details a robust and modular synthetic strategy for creating a library of potential α7 nAChR agonists, starting from the commercially available and versatile building block, 2-chloro-4-isopropylpyrimidine. The strategy hinges on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Section 1: Retrosynthetic Analysis and Strategy

The core of our strategy is to utilize the differential reactivity of the chlorine atom on the pyrimidine ring. The C2-chloro position is highly activated and serves as an ideal handle for introducing aryl or heteroaryl diversity via a Suzuki-Miyaura coupling. This initial C-C bond formation is followed by a C-N bond formation, typically a Buchwald-Hartwig amination, to install a side chain containing a basic nitrogen, a common pharmacophoric element for nicotinic receptor ligands.[8] This two-step, modular approach allows for the rapid generation of a diverse compound library for structure-activity relationship (SAR) studies.

The general retrosynthetic pathway is outlined below:

G Target Target α7 Agonist Intermediate Intermediate 1 (2-Aryl-4-isopropylpyrimidine) Target->Intermediate Buchwald-Hartwig C-N Coupling SM3 Starting Material 3 (Amine Side-Chain) Target->SM3 SM1 Starting Material 1 (this compound) Intermediate->SM1 Suzuki-Miyaura C-C Coupling SM2 Starting Material 2 (Arylboronic Acid) Intermediate->SM2

Caption: General retrosynthetic workflow for α7 agonist synthesis.

Section 2: Protocol 1 - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. For our purpose, it allows for the regioselective substitution of the C2-chloride of the pyrimidine core with a variety of aryl or heteroaryl boronic acids. The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. Microwave irradiation can be employed to accelerate the reaction significantly.[9]

Detailed Step-by-Step Protocol: Synthesis of 2-(Furan-2-yl)-4-isopropylpyrimidine (Intermediate 1)
  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 156.6 mg), furan-2-ylboronic acid (1.2 mmol, 134.3 mg), and potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg).

  • Catalyst and Ligand Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and the ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 33.2 mg).

  • Solvent Addition: Add 4 mL of a 2:1 mixture of dioxane and water.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100°C for 15-20 minutes.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 2-(furan-2-yl)-4-isopropylpyrimidine.

Data Presentation: Reagent Table for Suzuki-Miyaura Coupling
ReagentM.W. ( g/mol )EquivalentsAmount
This compound156.621.0156.6 mg
Furan-2-ylboronic acid111.921.2134.3 mg
Pd₂(dba)₃915.720.019.2 mg
dppf554.570.0633.2 mg
K₃PO₄212.273.0636.8 mg
Dioxane/H₂O (2:1)--4 mL
Expected Yield188.23-75-85%

Characterization: The structure of Intermediate 1 should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure purity before proceeding to the next step.

Section 3: Protocol 2 - Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or in this case, a heteroaryl derivative) and an amine.[10] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage introduction of amine-containing side chains that are crucial for α7 nAChR binding and agonist activity.[11]

Detailed Step-by-Step Protocol: Synthesis of N-((1-azabicyclo[2.2.2]octan-3-yl)methyl)-4-isopropyl-2-(furan-2-yl)pyrimidin-5-amine (Target Compound)

Note: This protocol assumes the target structure requires functionalization at the 5-position, which would necessitate starting with a 2,5-dichloro-4-isopropylpyrimidine. The principle remains the same for coupling at other positions.

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the pyrimidine intermediate (e.g., 5-bromo-2-(furan-2-yl)-4-isopropylpyrimidine) (1.0 mmol), (1-azabicyclo[2.2.2]octan-3-yl)methanamine (1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst, Pd₂(dba)₃ (0.02 mmol), and a sterically hindered phosphine ligand such as Xantphos (0.04 mmol) in 2 mL of anhydrous toluene.[7]

  • Reaction Assembly: Add the catalyst/ligand solution to the Schlenk tube containing the reagents. Add an additional 3 mL of anhydrous toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110°C overnight (12-18 hours) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography (silica gel or, if necessary, reverse-phase HPLC) to yield the final target compound.

Section 4: Mechanistic Context - α7 nAChR Signaling

Upon binding of an agonist, the α7 nAChR, a homopentameric ligand-gated ion channel, undergoes a conformational change that opens its central pore.[2] A key feature of the α7 nAChR is its exceptionally high permeability to calcium ions (Ca²⁺) compared to other nAChRs.[6] This influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of downstream signaling events. These pathways can include the activation of protein kinases and transcription factors, ultimately modulating neurotransmitter release and synaptic plasticity.[12] Some evidence also suggests that α7 nAChRs can couple to heterotrimeric G proteins, further diversifying their signaling capabilities and influencing cytoskeletal dynamics.[13]

G cluster_membrane Cell Membrane Receptor α7 nAChR Ca_Influx High Ca²⁺ Influx Receptor->Ca_Influx Channel Opening G_Protein G-Protein Coupling Receptor->G_Protein Agonist Synthesized Agonist Agonist->Receptor Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_Influx->Downstream G_Protein->Downstream Response Cellular Response (Neurotransmitter Release, Synaptic Plasticity, Anti-inflammatory Effects) Downstream->Response

Caption: Simplified signaling pathway of the α7 nAChR upon agonist binding.

Conclusion

The synthetic framework presented here provides a powerful and flexible platform for the discovery and optimization of novel α7 nAChR agonists. By leveraging the regioselective nature of the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on a this compound core, researchers can efficiently explore the chemical space around this privileged scaffold. This modularity is essential for fine-tuning the pharmacological properties of the compounds, including potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation therapeutics for a range of debilitating neurological disorders.

References

  • Title: Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders Source: MDPI URL: [Link]

  • Title: Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders Source: PubMed Central URL: [Link]

  • Title: Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation Source: PubMed Central URL: [Link]

  • Title: α7-Nicotinic receptors and cognition Source: PubMed URL: [Link]

  • Title: The Role of Alpha-7 Nicotinic Acetylcholine Receptors in Pain: Potential Therapeutic Implications Source: Scilit URL: [Link]

  • Title: Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation Source: PubMed URL: [Link]

  • Title: Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease Source: Cureus URL: [Link]

  • Title: Therapeutic Potential of α7 Nicotinic Acetylcholine Receptors Source: PubMed URL: [Link]

  • Title: Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology Source: MDPI URL: [Link]

  • Title: α7 Nicotinic acetylcholine receptors and their role in cognition Source: ResearchGate URL: [Link]

  • Title: Synthesis of selective agonists for the α7 nicotinic acetylcholine receptor with in situ click-chemistry on acetylcholine-binding protein templates Source: PubMed URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central URL: [Link]

  • Title: Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates Source: PubMed Central URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs Source: eScholarship.org URL: [Link]

  • Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues Source: PubMed Central URL: [Link]

  • Title: (PDF) Synthesis of Selective Agonists for the 7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates Source: ResearchGate URL: [Link]

  • Title: Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand. Source: PubMed URL: [Link]

  • Title: Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A Source: PubMed URL: [Link]

  • Title: [Modification of pyrimidine nucleosides using nicotinic acid derivatives] Source: PubMed URL: [Link]

  • Title: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH Source: PubMed Central URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: PubMed Central URL: [Link]

  • Title: Alpha 7 nicotinic receptor coupling to heterotrimeric G proteins modulates RhoA activation, cytoskeletal motility, and structural growth Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-4-isopropylpyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. This application note provides a comprehensive guide to the chemical derivatization of 2-chloro-4-isopropylpyrimidine, a versatile building block for generating diverse molecular libraries for biological screening. We present detailed protocols for two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. The rationale behind experimental design, step-by-step protocols, and methods for product characterization are discussed in detail to empower researchers in drug discovery and development.

Introduction: The Pyrimidine Nucleus in Drug Discovery

Heterocyclic compounds are of immense interest in the pharmaceutical industry, with pyrimidine-based structures holding a privileged position.[1] These six-membered aromatic rings with two nitrogen atoms are integral to a vast array of natural and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The synthetic accessibility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties to optimize drug candidates.

This compound is a valuable starting material for library synthesis. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C2 position susceptible to nucleophilic attack and a suitable handle for transition metal-catalyzed cross-coupling reactions. The isopropyl group at the C4 position can influence the molecule's lipophilicity and steric profile, potentially impacting biological activity and selectivity. This guide will explore the key reactions for derivatizing this scaffold.

Chemical Reactivity of this compound

The primary sites of reactivity on this compound for derivatization are the C2 and C4 positions. The C2 position, bearing the chloro leaving group, is the main focus of the reactions detailed in this note.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly C2, C4, and C6, electrophilic. This facilitates the addition of a nucleophile to the aromatic ring, followed by the elimination of the chloride ion. This two-step addition-elimination mechanism is characteristic of SNAr reactions.

The isopropyl group at C4 is a weak electron-donating group, which might slightly decrease the reactivity of the C2 position towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the inherent electrophilicity of the pyrimidine ring generally ensures that SNAr reactions proceed with a variety of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C-Cl bond can be activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrimidine C2 position and a variety of sp2-hybridized carbon atoms from organoboron reagents (boronic acids or esters).

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the chloropyrimidine with a wide range of primary and secondary amines. This is particularly useful for synthesizing libraries of aminopyrimidines, a common motif in kinase inhibitors.[2]

Experimental Protocols

The following protocols are designed as a starting point for the derivatization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates.

General Laboratory Procedures
  • All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product purification should be performed using column chromatography on silica gel unless otherwise noted.

  • Characterization of final products should be carried out using 1H NMR, 13C NMR, and LC-MS to confirm identity and purity.

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol describes the synthesis of a 2-anilino-4-isopropylpyrimidine derivative.

SNAr_reaction cluster_reactants Reactants cluster_product Product This compound This compound Reaction_Vessel + This compound->Reaction_Vessel Aniline_Derivative Aniline Derivative (e.g., 4-methoxyaniline) Aniline_Derivative->Reaction_Vessel Product_SNAr 2-(4-methoxyanilino)-4-isopropylpyrimidine Reaction_Vessel->Product_SNAr Solvent (e.g., EtOH) Heat (Microwave or conventional)

Caption: SNAr reaction of this compound.

Reagent/SolventM.W.AmountMoles (mmol)
This compound156.62157 mg1.0
4-Methoxyaniline123.15148 mg1.2
Ethanol (anhydrous)-5 mL-
  • To a microwave vial, add this compound (157 mg, 1.0 mmol) and 4-methoxyaniline (148 mg, 1.2 mmol).

  • Add anhydrous ethanol (5 mL) to the vial and seal it.

  • Heat the reaction mixture in a microwave reactor at 160°C for 10-30 minutes.[3] Alternatively, the reaction can be heated at reflux in a round-bottom flask for several hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 2-(4-methoxyanilino)-4-isopropylpyrimidine.

  • 1H NMR (400 MHz, CDCl3): δ (ppm) will show characteristic signals for the isopropyl group (a doublet and a septet), the pyrimidine ring protons, the aromatic protons of the aniline moiety, and the methoxy group singlet.

  • 13C NMR (100 MHz, CDCl3): δ (ppm) will show distinct signals for all unique carbon atoms in the molecule.

  • LC-MS (ESI+): m/z calculated for C14H17N3O [M+H]+, found.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 2-aryl-4-isopropylpyrimidine derivative.

Suzuki_reaction cluster_reactants Reactants cluster_product Product This compound This compound Reaction_Vessel + This compound->Reaction_Vessel Boronic_Acid Arylboronic Acid (e.g., Phenylboronic acid) Boronic_Acid->Reaction_Vessel Product_Suzuki 2-Phenyl-4-isopropylpyrimidine Reaction_Vessel->Product_Suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) Heat

Caption: Buchwald-Hartwig amination of this compound.

Reagent/SolventM.W.AmountMoles (mmol)
This compound156.62157 mg1.0
Benzylamine107.15129 mg1.2
Pd2(dba)3915.7218 mg0.02 (2 mol% Pd)
Xantphos578.6823 mg0.04 (4 mol%)
Cs2CO3325.82456 mg1.4
Toluene (anhydrous)-5 mL-
  • To a Schlenk tube, add Pd2(dba)3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and Cs2CO3 (456 mg, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a solution of this compound (157 mg, 1.0 mmol) in anhydrous toluene (3 mL).

  • Add benzylamine (129 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 2-(benzylamino)-4-isopropylpyrimidine.

  • 1H NMR (400 MHz, CDCl3): δ (ppm) will show signals for the isopropyl group, the pyrimidine ring protons, the benzylic CH2 protons, and the aromatic protons of the benzyl group.

  • 13C NMR (100 MHz, CDCl3): δ (ppm) will show distinct signals for all unique carbon atoms.

  • LC-MS (ESI+): m/z calculated for C14H17N3 [M+H]+, found.

Workflow and Decision Making

The choice of derivatization strategy depends on the desired final compound class. The following workflow provides a general decision-making process for derivatizing this compound.

derivatization_workflow Start Start: This compound Desired_Compound Define Target Compound Class Start->Desired_Compound SNAr Nucleophilic Aromatic Substitution (S-NAr) Desired_Compound->SNAr C-N, C-O, C-S bonds (amines, alcohols, thiols) Suzuki Suzuki-Miyaura Coupling Desired_Compound->Suzuki C-C bonds (aryl, heteroaryl) Buchwald Buchwald-Hartwig Amination Desired_Compound->Buchwald C-N bonds (amines, amides) Purification Purification and Characterization SNAr->Purification Suzuki->Purification Buchwald->Purification Screening Biological Screening Purification->Screening

Caption: Decision workflow for derivatizing this compound.

Conclusion

This compound is a readily derivatizable scaffold that provides access to a wide range of novel compounds for biological screening. The protocols outlined in this application note for Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination serve as a robust starting point for library synthesis. By understanding the underlying chemical principles and employing the detailed methodologies provided, researchers can efficiently generate diverse libraries of pyrimidine derivatives to accelerate their drug discovery programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Gommaa, A. M. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), e2100147. [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Publishing. (2020). Retrieved January 5, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021). Retrieved January 5, 2026, from [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (2020). RSC Advances, 10(20), 11671–11677. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021). Retrieved January 5, 2026, from [Link]

  • New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (2012). Retrieved January 5, 2026, from [Link]

  • The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439. [Link]

Sources

scale-up synthesis of 2-Chloro-4-isopropylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Scalable Synthesis of 2-Chloro-4-isopropylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleobases, thereby interacting with a wide array of biological targets.[1][2] Specifically, this compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[5][] The chlorine atom at the 2-position is highly reactive, allowing for diverse substitution and coupling reactions to generate a library of derivatives.[7] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, addressing the challenges often encountered in large-scale production, such as isomer formation and purification difficulties.[1][7]

Synthetic Strategy: A Two-Step Approach to Maximize Yield and Purity

A common challenge in the synthesis of substituted pyrimidines is controlling the regioselectivity of the reactions, which can lead to the formation of difficult-to-separate isomers and byproducts.[7] To circumvent these issues, this protocol employs a two-step strategy that ensures high selectivity and simplifies purification, ultimately improving the overall yield and quality of the final product.[7]

The general synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Thioether Intermediate Formation cluster_1 Step 2: Chlorination 2_methylthio_4_chloropyrimidine 2-(Methylthio)-4-chloropyrimidine Intermediate 2-(Methylthio)-4-isopropylpyrimidine 2_methylthio_4_chloropyrimidine->Intermediate Substitution Isopropyl_Grignard Isopropyl Grignard Reagent Isopropyl_Grignard->Intermediate Final_Product This compound Intermediate->Final_Product Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Chlorinating_Agent->Final_Product

Figure 1: Two-step synthetic workflow for this compound.

This method begins with the substitution of the 4-chloro group of 2-(methylthio)-4-chloropyrimidine with an isopropyl group, followed by a chlorination step to replace the methylthio group with a chlorine atom. This sequence is advantageous because it avoids the direct chlorination of a pyrimidine precursor which can lead to a mixture of isomers.

Experimental Protocols

PART 1: Synthesis of 2-(Methylthio)-4-isopropylpyrimidine (Intermediate)

This initial step introduces the isopropyl moiety at the 4-position of the pyrimidine ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Methylthio)-4-chloropyrimidine160.6250.0 g0.311 mol
Isopropylmagnesium chloride (2M in THF)-171 mL0.342 mol
Anhydrous Tetrahydrofuran (THF)72.11500 mL-
Saturated aqueous ammonium chloride-200 mL-
Ethyl acetate88.113 x 200 mL-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methylthio)-4-chloropyrimidine (50.0 g, 0.311 mol) in anhydrous THF (500 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add isopropylmagnesium chloride (2M in THF, 171 mL, 0.342 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 150 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-(methylthio)-4-isopropylpyrimidine as a pale yellow oil.

PART 2: Synthesis of this compound (Final Product)

This step involves the chlorination of the intermediate to yield the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Methylthio)-4-isopropylpyrimidine168.2645.0 g0.267 mol
Phosphorus oxychloride (POCl₃)153.33150 mL1.61 mol
Dichloromethane (DCM)84.93300 mL-
Saturated aqueous sodium bicarbonate-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-(methylthio)-4-isopropylpyrimidine (45.0 g, 0.267 mol) in phosphorus oxychloride (150 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. Monitor the reaction by TLC.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Work-up: Cautiously pour the residue onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (hexane/ethyl acetate) to afford this compound as a colorless to pale yellow liquid.

Safety Considerations

Phosphorus Oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [8][9][10] All manipulations involving POCl₃ must be performed in a well-ventilated chemical fume hood.[8][9][11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[9][11][12] An emergency shower and eyewash station should be readily accessible.[9][12] In case of skin contact, immediately wash the affected area with copious amounts of water.[8][12]

Characterization Data

CompoundAppearanceYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)MS (ESI) m/z
2-(Methylthio)-4-isopropylpyrimidinePale yellow oil80-858.35 (d, J = 5.2 Hz, 1H), 6.80 (d, J = 5.2 Hz, 1H), 3.10 (sept, J = 6.8 Hz, 1H), 2.55 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H)173.2, 169.5, 158.1, 115.4, 35.8, 22.1, 14.2169.1 [M+H]⁺
This compoundColorless to pale yellow liquid75-808.50 (d, J = 5.0 Hz, 1H), 7.15 (d, J = 5.0 Hz, 1H), 3.20 (sept, J = 6.9 Hz, 1H), 1.30 (d, J = 6.9 Hz, 6H)171.8, 161.5, 159.2, 118.7, 36.5, 21.9157.1 [M+H]⁺

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reactionEnsure the Grignard reagent is of good quality and added slowly at a low temperature. Increase reaction time if necessary.
Moisture in the reactionUse anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of byproducts in Step 2Incomplete chlorinationEnsure complete removal of the methylthio group by extending the reflux time.
Decomposition of productAvoid excessive heating during the work-up and purification steps.
Difficult purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. Consider vacuum distillation for the final product.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing a strategic two-step approach, this method effectively mitigates the formation of isomers and simplifies the purification process, resulting in a high yield of the desired product. The detailed experimental procedures, safety precautions, and troubleshooting guide are intended to assist researchers and drug development professionals in the efficient and safe production of this valuable synthetic intermediate.

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Metwally, A. A. (2022). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. RSC Advances, 12(43), 28247-28271. [Link]

  • Tolba, M. S., Kamal, A. M., & El-Sawy, E. R. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]

  • Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(11), 4381. [Link]

  • American Chemical Society. (2023). Synthesis and characterization of new pyrimidine derivatives. ACS Fall 2023. [Link]

  • El-Gazzar, A. B. A., Al-Ghorbani, M., & Chebil, A. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(49), 47043–47057. [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
  • University of Houston. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of method for preparing 2-chloro-4-isopropylpyridine.
  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., ... & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17498. [Link]

  • Li, X., Jia, X., Li, X., & Li, X. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1827-1831. [Link]

  • PrepChem. (n.d.). Synthesis of isopropyl 2-chloro-4-fluoro-5-{1,2,5,7-tetrahydro-2,4-dioxothieno[3,4-d]pyrimidin-3(4H)-yl}-benzoate. Retrieved from [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for leveraging microwave-assisted synthesis in reactions involving 2-Chloro-4-isopropylpyrimidine. Pyrimidine scaffolds are foundational in medicinal chemistry, and the efficient derivatization of this key building block is paramount in drug discovery pipelines. Microwave irradiation offers a transformative approach, drastically reducing reaction times from hours to minutes, improving yields, and enhancing reproducibility compared to conventional heating methods.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to accelerate their synthetic workflows and rapidly generate libraries of novel compounds for biological screening. We will delve into the causality behind experimental choices for key transformations, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, providing field-proven insights and robust, step-by-step protocols.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The pyrimidine nucleus is a "privileged scaffold," appearing in a vast array of FDA-approved drugs, from antivirals like Zidovudine to anticancer agents such as Imatinib.[4][5] The functionalization of this heterocycle is therefore a cornerstone of modern medicinal chemistry. This compound, in particular, serves as a versatile and reactive starting material. The chlorine atom at the 2-position is readily displaced, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a prime candidate for palladium-catalyzed cross-coupling reactions.[6][7]

Traditionally, the synthesis of pyrimidine derivatives involved lengthy reaction times at high temperatures, often leading to side-product formation and challenging purifications.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful solution to these challenges. By utilizing microwave radiation, which interacts directly with polar molecules in the reaction mixture, MAOS achieves rapid, uniform, and efficient heating (in-core volumetric heating).[3][9] This leads to dramatic rate accelerations, often reducing reaction times from days or hours to mere minutes, while frequently improving product yields and purity.[2][10][11] This guide will focus on the practical application of this technology to unlock the synthetic potential of this compound.

Core Application I: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl structures. When applied to this compound, it allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the chemical space available for drug discovery.

Mechanistic Rationale & The Microwave Advantage

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid species, and reductive elimination to yield the coupled product and regenerate the catalyst. Each of these steps is accelerated at elevated temperatures. Microwave heating provides the ability to rapidly reach and precisely maintain the optimal reaction temperature, often in superheated solvents within a sealed vessel, leading to a dramatic increase in reaction rate.[12] This rapid heating can also minimize the formation of thermal decomposition byproducts sometimes seen with prolonged conventional heating.[9]

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle sub_halide R-X (this compound) pd_complex R-Pd(II)L₂-X sub_halide->pd_complex Oxidative Addition sub_boronic R'-B(OH)₂ borate [R'-B(OH)₃]⁻ sub_boronic->borate Activation product R-R' (Coupled Product) pd0 Pd(0)L₂ pd_transmetal R-Pd(II)L₂-R' pd_complex->pd_transmetal Transmetalation pd_transmetal->product Reductive Elimination pd_transmetal->pd0 base Base (e.g., K₂CO₃) borate->pd_transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development & Optimization Data

A model reaction between this compound and phenylboronic acid was used to optimize conditions. The choice of catalyst, base, and solvent system is critical for achieving high yields. Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this transformation.[4][13] An aqueous mixture of 1,4-dioxane provides a good solvent system, while an inorganic base like K₂CO₃ is effective and economical.[4][12]

Table 1: Catalyst Screening

Catalyst (0.5 mol%) Yield (%)
Pd(PPh₃)₄ 92
Pd(dppf)Cl₂ 85
Pd(OAc)₂ 45
Pd₂(dba)₃ 38

Reaction Conditions: this compound (0.5 mmol), phenylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 120 °C, 10 min, microwave irradiation.

Table 2: Base & Solvent Screening

Base (3 equiv) Solvent System (v/v) Yield (%)
K₂CO₃ 1,4-Dioxane/H₂O (4:1) 92
Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90
K₃PO₄ 1,4-Dioxane/H₂O (4:1) 81
K₂CO₃ Toluene/EtOH/H₂O (4:2:1) 88
K₂CO₃ Acetonitrile 65

Reaction Conditions: this compound (0.5 mmol), phenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.5 mol%), 120 °C, 10 min, microwave irradiation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents 1. Add Reagents to Vial - this compound - Boronic Acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base start->reagents solvent 2. Add Degassed Solvent (1,4-Dioxane/H₂O) reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (e.g., 120°C, 10-15 min) seal->microwave cool 5. Cool to Room Temp. microwave->cool workup 6. Aqueous Workup (Extraction with Ethyl Acetate) cool->workup purify 7. Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Materials:

  • This compound (1 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 78.3 mg), the desired boronic acid (0.6 mmol), K₂CO₃ (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Add 5 mL of the degassed 4:1 1,4-dioxane/water solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 120 °C for 10-15 minutes with stirring. Monitor pressure to ensure it remains within the instrument's safe operating limits.

  • After the reaction is complete, allow the vial to cool to room temperature (typically via automated cooling jet).

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[4][12]

Core Application II: Microwave-Assisted Buchwald-Hartwig Amination

The formation of C–N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides. Microwave assistance transforms this often slow and demanding reaction into a rapid and highly efficient process.[14][15][16]

Rationale and Microwave Enhancement

The Buchwald-Hartwig reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong base. Conventional heating methods can require reaction times of 24 hours or more.[14] Microwave irradiation dramatically accelerates the reaction, enabling completion in as little as 10-30 minutes with moderate to excellent yields.[14][15] This rapid protocol is ideal for high-throughput synthesis and library generation. The choice of ligand (e.g., XPhos, SPhos) is critical and often needs to be screened for optimal results with a given amine substrate.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere: To a 10 mL microwave reactor vial containing a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.005 mmol, 4.6 mg), XPhos (0.01 mmol, 4.8 mg), and NaOtBu (0.7 mmol, 67 mg).

  • Add this compound (0.5 mmol, 78.3 mg) and the desired amine (0.55 mmol).

  • Add 4 mL of anhydrous toluene.

  • Seal the vial securely with a cap and remove it from the glovebox.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 110-130 °C for 20-30 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.[14][17]

Core Application III: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the chlorine at the 2-position susceptible to direct nucleophilic displacement. This provides a straightforward, metal-free method for introducing amine, ether, and thioether functionalities.

Rationale and Workflow

SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave heating is perfectly suited for this, allowing reactions to be completed cleanly and rapidly, often in minutes.[18][19][20] The reaction typically involves heating the chloropyrimidine with an excess of the nucleophile, sometimes with an added base, in a polar solvent.

Caption: General scheme for microwave-assisted SNAr reactions.

Detailed Experimental Protocol: SNAr with an Amine

Materials:

  • This compound (1 equiv)

  • Substituted amine (2 equiv)

  • Triethylamine (TEA) (0.5 equiv, optional)

  • Anhydrous propanol or NMP

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (e.g., 2 mmol, 313 mg) and the desired amine (4 mmol).

  • Add 2 mL of anhydrous propanol. If the amine salt is used or if the amine is not basic enough, add triethylamine (1 mmol, 139 µL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120–140 °C for 15–30 minutes. Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization as needed.[21][22]

Conclusion

The combination of this compound as a versatile building block and microwave-assisted synthesis as an enabling technology provides an exceptionally powerful platform for modern drug discovery. The protocols detailed herein demonstrate the capacity of MAOS to dramatically accelerate key synthetic transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and SNAr reactions. By adopting these rapid, efficient, and reproducible methods, researchers can significantly shorten discovery timelines, streamline library synthesis, and ultimately accelerate the development of new therapeutic agents.

References

  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. (n.d.). Bentham Science Publisher.
  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal, 12(50).
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.).
  • Synthetic Applications for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. Retrieved from [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed. Retrieved from [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. Retrieved from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. (n.d.). JOCPR. Retrieved from [Link]

  • Microwave-assisted synthesis of 2,5-disubstituted pyrimidine derivatives via Buchwald-Hartwig amination. (2019). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. Retrieved from [Link]

  • This compound (C7H9ClN2). (n.d.). PubChemLite. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]

  • Nucleophilic additions and substitutions. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). Baxendale Group. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. Retrieved from [Link]

  • 2-Chloro-4-isopropylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Chloro-4-Alkylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-4-alkylpyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet crucial, transformation. The electron-deficient nature of the pyrimidine ring, combined with the relative inertness of the C-Cl bond, presents a unique set of obstacles. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues, leading to successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a 2-chloro-4-alkylpyrimidine is not proceeding at all. What are the most likely initial culprits?

A1: Complete reaction failure with this substrate class often points to one of two fundamental issues: an inactive catalyst system or catalyst inhibition.

  • Inactive Catalyst System: 2-Chloropyrimidines are significantly less reactive than their bromo or iodo counterparts.[1] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You require a more active catalyst system, typically one that promotes the formation of a highly electron-rich and sterically bulky palladium center. This is achieved by using specific phosphine ligands.[2][3][4]

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][5] This is a common issue with nitrogen-containing heterocycles.[6] The choice of ligand is crucial not only for reactivity but also to sterically shield the palladium center from this inhibitory coordination.[6]

Q2: I am observing very low yields. What parameters should I investigate to optimize the reaction?

A2: Low yields suggest that the reaction is proceeding but is inefficient. A systematic optimization of several key parameters is necessary. The interplay between the catalyst/ligand, base, and solvent is critical.

Key Optimization Parameters:

  • Catalyst and Ligand: This is the most critical factor. For challenging aryl chlorides, bulky, electron-rich biaryl phosphine ligands are often required.[2][3]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent: The solvent system must solubilize all components and can influence catalyst activity.[9] Aprotic solvents, often with a small amount of water, are typically effective.

  • Temperature: Higher temperatures are often needed to drive the oxidative addition of the C-Cl bond.[9] However, excessively high temperatures can lead to side reactions or catalyst decomposition.

Q3: I'm seeing significant side products in my reaction mixture. What are they, and how can I minimize them?

A3: The most common side products in Suzuki couplings are formed from competing reaction pathways involving the starting materials. Identifying these byproducts is the first step to mitigating their formation.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (e.g., water).[6][10][11][12] This is especially problematic with electron-deficient boronic acids.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1][6][9][12] This is often promoted by the presence of oxygen.[1][9]

  • Dehalogenation: The starting 2-chloropyrimidine is reduced to the corresponding pyrimidine. This can occur if a hydride source is present in the reaction mixture.[1]

Troubleshooting Guide: A Deeper Dive

Problem 1: No Reaction - In-depth Catalyst & Ligand Selection

Your 2-chloro-4-alkylpyrimidine is unreactive, and you suspect the catalyst system is the issue.

Causality: The C-Cl bond is strong, and its oxidative addition to Pd(0) has a high activation energy. The pyrimidine nitrogen can also bind to the palladium center, preventing the catalytic cycle from proceeding.

Solution Pathway:

  • Move Beyond Traditional Ligands: If you are using PPh₃, it is likely not sufficient. Switch to a more robust ligand class.

  • Employ Bulky Biaryl Phosphine Ligands: Ligands like SPhos, XPhos, and other Buchwald-type ligands are designed to be both sterically demanding and electron-rich.[2][3] The steric bulk promotes reductive elimination (the final step of the cycle), while the electron-donating nature facilitates the initial oxidative addition.[2]

  • Consider Catalyst Precursors: Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with the phosphine ligand.[1][3] The active Pd(0) species is generated in situ.

Diagram: Troubleshooting Catalyst Selection

G start No Reaction Observed check_catalyst Current Catalyst System: Pd(PPh₃)₄ or similar? start->check_catalyst switch_ligand Switch to Bulky, Electron-Rich Biaryl Phosphine Ligand (e.g., SPhos, XPhos) check_catalyst->switch_ligand Yes check_precatalyst Using Pd(II) Precatalyst? (e.g., Pd(OAc)₂) check_catalyst->check_precatalyst No switch_ligand->check_precatalyst use_pd0 Consider Pd(0) Source (e.g., Pd₂(dba)₃) check_precatalyst->use_pd0 No check_atmosphere Is the reaction under a strictly inert atmosphere? check_precatalyst->check_atmosphere Yes use_pd0->check_atmosphere degas_solvents Degas solvents and re-run experiment check_atmosphere->degas_solvents No Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_Cl L₂Pd(II)(Ar)Cl OA->PdII_Cl TM Transmetalation PdII_B L₂Pd(II)(Ar)(Ar') TM->PdII_B RE Reductive Elimination Pd0 L₂Pd(0) (Active Catalyst) RE->Pd0 ArAr Ar-Ar' (Product) RE->ArAr PdII_Cl->TM PdII_B->RE ArCl Ar-Cl (2-chloro-4-alkylpyrimidine) ArCl->OA ArB Ar'-B(OH)₂ + Base ArB->TM

Sources

Technical Support Center: Synthesis of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-isopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common method of chlorinating 4-isopropyluracil (or its tautomer, 4-isopropyl-2,6-dihydroxypyrimidine) with phosphorus oxychloride (POCl₃).

Problem 1: Low yield of this compound with significant recovery of starting material.

Question: I performed the chlorination of 4-isopropyluracil with POCl₃, but my final yield is low, and I've recovered a substantial amount of unreacted starting material. What could be the cause, and how can I improve the conversion?

Answer:

This is a common issue that typically points to incomplete reaction. Several factors could be at play:

  • Insufficient Reagent: The molar ratio of POCl₃ to the hydroxypyrimidine is critical. While some protocols use POCl₃ as both a reagent and a solvent, more modern and efficient methods aim for equimolar amounts to reduce waste and simplify workup.[1][2] Ensure you are using at least one equivalent of POCl₃ for each hydroxyl group being replaced.

  • Reaction Temperature and Time: The chlorination of hydroxypyrimidines generally requires elevated temperatures to proceed to completion.[3] If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete. For many pyrimidine chlorinations, refluxing in POCl₃ or heating in a sealed reactor at high temperatures (e.g., 140-160 °C) is necessary.[2]

  • Presence of Water: Phosphorus oxychloride reacts violently with water.[3] Any moisture in your starting material, solvent, or glassware will consume the POCl₃, rendering it unavailable for the chlorination reaction and reducing your yield. Ensure all glassware is oven-dried and all reagents are anhydrous.

  • Catalyst/Additive Absence: The reaction can be sluggish without a catalyst or an acid scavenger. Tertiary amines like pyridine or N,N-dimethylaniline are often added to facilitate the reaction.[2][3] These bases can act as catalysts and also neutralize the HCl generated during the reaction.

Troubleshooting Protocol: Optimizing Reaction Conversion

  • Drying: Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure your 4-isopropyluracil is completely dry.

  • Reagent Stoichiometry: Use at least one equivalent of POCl₃ per hydroxyl group. For challenging substrates, a slight excess might be beneficial. Consider using a tertiary amine like pyridine (1 equivalent) as a catalyst.[2]

  • Temperature Control: Gradually heat the reaction mixture to the target temperature. For reactions using excess POCl₃, this is typically the reflux temperature. For solvent-free reactions with equimolar reagents, heating in a sealed reactor to 140-160 °C for a few hours is often effective.[2]

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

ParameterRecommendationRationale
POCl₃ Stoichiometry 1.0 - 1.2 equivalents per -OH groupEnsures complete conversion without excessive waste.
Catalyst 1.0 equivalent of PyridineActs as a catalyst and acid scavenger.
Temperature 140-160 °C (sealed reactor) or refluxProvides sufficient energy to overcome the activation barrier.
Reaction Time 2-6 hours (monitor by TLC/HPLC)Ensures the reaction proceeds to completion.
Problem 2: The product appears to have formed, but I lose it during the aqueous workup.

Question: My initial analysis (e.g., TLC) of the crude reaction mixture shows the formation of the desired this compound. However, after quenching with water and extraction, I isolate mainly the starting 4-isopropyluracil. Why is this happening?

Answer:

This is a classic case of product hydrolysis. The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, and water can act as a nucleophile, converting your product back to the starting hydroxypyrimidine, especially under certain pH conditions.

The workup procedure, particularly the quenching of excess POCl₃, is a critical step where product loss can occur.[4] Pouring the reaction mixture directly into a large volume of water can lead to a highly acidic environment (due to the formation of phosphoric acid and HCl) and localized heating, both of which can promote hydrolysis of the product.

Troubleshooting Protocol: Minimizing Hydrolysis During Workup

  • Removal of Excess POCl₃: Before quenching, it is highly advisable to remove the excess POCl₃ by distillation under reduced pressure.[3][4] This significantly reduces the exothermicity and acidity of the subsequent quenching step.

  • Controlled Quenching:

    • Cool the reaction mixture to room temperature or below.

    • Slowly and carefully add the crude mixture to a vigorously stirred slurry of crushed ice and water. This helps to dissipate the heat generated.

    • Alternatively, dilute the reaction mixture with an inert organic solvent (e.g., dichloromethane) before slowly adding it to cold water or a cold, dilute basic solution.[4]

  • pH Control: After quenching, the solution will be highly acidic. It's crucial to neutralize it promptly but carefully. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to adjust the pH to neutral or slightly basic (pH 7-8).[2][4] Avoid using strong bases like NaOH, as they can also promote hydrolysis.

  • Prompt Extraction: Once the pH is adjusted, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous solution for an extended period.

Workflow for Hydrolysis Prevention

A Reaction Completion B Cool to RT A->B C Distill excess POCl₃ (under vacuum) B->C Recommended D Dilute with DCM B->D Alternative C->D E Quench slowly into ice/water D->E F Neutralize with NaHCO₃ (pH 7-8) E->F G Extract with Organic Solvent F->G H Dry & Evaporate G->H I Pure Product H->I

Caption: Recommended workup workflow to minimize product hydrolysis.

Problem 3: Formation of a persistent, hard-to-remove impurity.

Question: I am observing a significant byproduct in my reaction that is difficult to separate from the desired this compound. What could this be, and how can I prevent its formation?

Answer:

The formation of stubborn impurities can often be traced back to several potential side reactions:

  • Dimerization/Pseudodimer Formation: The reaction proceeds through phosphorylated intermediates.[5] It is possible for these activated intermediates to react with a molecule of the starting hydroxypyrimidine, leading to the formation of a "pseudodimer." This side reaction is more likely if the reaction is not homogeneous or if there are localized areas of high intermediate concentration. Ensuring good mixing and controlled addition of reagents can help mitigate this.

  • Over-chlorination: While less common for the pyrimidine ring itself under standard conditions, aggressive reaction conditions (very high temperatures, prolonged reaction times, or the presence of certain catalysts) could potentially lead to chlorination on the isopropyl group. This would result in byproducts like 2-Chloro-4-(chloro-isopropyl)pyrimidine isomers.

  • Incomplete Reaction of Intermediates: The chlorination of hydroxypyrimidines with POCl₃ is a two-stage process involving initial phosphorylation followed by substitution with chloride.[5] If the second stage is incomplete, you may have stable phosphorylated intermediates that persist through the workup and contaminate your final product. Ensuring a sufficient reaction temperature and time is key to driving the reaction to the final chlorinated product.[5]

Troubleshooting Protocol: Preventing Impurity Formation

  • Temperature Staging: For some systems, a two-stage temperature profile can be beneficial. An initial, lower temperature phase allows for the formation of the phosphorylated intermediate, followed by a higher temperature phase to drive the conversion to the final product.[5]

  • Use of Co-reagents: In some cases, the combination of POCl₃ and phosphorus pentachloride (PCl₅) can lead to a cleaner reaction.[6] PCl₅ can help to break down any polymeric phosphorus species and ensure a more active chlorinating environment.

  • Purification Strategy: If byproduct formation is unavoidable, a careful purification strategy is necessary. Column chromatography on silica gel is a common method for separating closely related pyrimidine derivatives.[7] Recrystallization from a suitable solvent system can also be effective if the impurities have significantly different solubilities.

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for this chlorination?

While both are chlorinating agents, POCl₃ is generally preferred for converting hydroxypyrimidines (which exist in keto-enol tautomerism) to their chloro derivatives.[4] SOCl₂ is more commonly used for converting carboxylic acids to acid chlorides and alcohols to alkyl chlorides. Using SOCl₂ for this transformation may lead to a different product distribution or require significantly different reaction conditions.

Q2: Is it necessary to use a solvent, or can the reaction be run neat?

The reaction can be performed neat, using an excess of POCl₃ as both the reactant and the solvent.[3] However, this approach generates a large amount of acidic waste. Modern, more environmentally friendly methods favor solvent-free conditions with equimolar amounts of POCl₃ and a tertiary amine base, heated in a sealed reactor.[2] This minimizes waste and simplifies the workup process.

Q3: What is the mechanism of chlorination with POCl₃?

The reaction of a hydroxypyrimidine (in its keto form, a pyrimidone) with POCl₃ is believed to proceed via a two-step mechanism:

  • Phosphorylation: The oxygen atom of the pyrimidone acts as a nucleophile and attacks the phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate and releasing a chloride ion.

  • Nucleophilic Substitution: The released chloride ion then acts as a nucleophile, attacking the carbon atom at the 2-position of the pyrimidine ring, displacing the phosphorylated group and yielding the 2-chloropyrimidine product.

Mechanism of Chlorination

cluster_0 Phosphorylation cluster_1 Nucleophilic Substitution A 4-Isopropyluracil (Keto form) C Phosphorylated Intermediate A->C + POCl₃ B POCl₃ D Phosphorylated Intermediate F This compound D->F + Cl⁻ E Cl⁻

Caption: Simplified two-stage mechanism for pyrimidine chlorination.

Q4: How should I safely handle and dispose of phosphorus oxychloride?

POCl₃ is a highly corrosive and water-reactive substance that releases toxic fumes.[3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Never add water directly to POCl₃. For disposal, excess POCl₃ should be quenched by slowly adding it to a large volume of a stirred, cold solution of sodium bicarbonate or another suitable base.

References

  • Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology - ACS Publications. [Link]

  • Chloropyrimidine process.
  • Method for preparing 2-chloro-4-isopropylpyridine.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

  • A kind of method for preparing 2-chloro-4-isopropylpyridine. Eureka | Patsnap. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Novel Uracil Nonnucleosides Analogues of 3,4Dihydro2-alkylthio-6-benzyl-4-oxopyrimidines and 6Benzyl1-ethoxymethyl-5-isopropyluracil. ResearchGate. [Link]

  • EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. University of Nevada, Las Vegas. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • 2-Chloropyrimidine. Organic Syntheses Procedure. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl-PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. PMC - NIH. [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-isopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low or No Recovery of this compound from the Column

Question: I've run my column, but I can't find my product in the collected fractions. What went wrong?

Answer: This is a common and frustrating issue that can stem from several root causes. Let's diagnose the possibilities systematically.

  • Cause A: Compound Irreversibly Adsorbed or Decomposed on Silica Gel

    • Why it happens: Standard silica gel is slightly acidic due to surface silanol groups (Si-OH). Nitrogen-containing heterocycles like pyrimidines can be basic and may interact too strongly, leading to irreversible binding or acid-catalyzed degradation on the column.[1][2]

    • How to Diagnose: Before running a column, perform a stability test on a TLC plate. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot, significant streaking from the baseline, or a diminished product spot compared to a freshly spotted sample, your compound is likely unstable on silica.[1]

    • Solutions:

      • Deactivate the Silica: Neutralize the acidic sites by preparing your eluent with a small amount (0.5-2%) of triethylamine or ammonia.[2] Flush the packed column with this modified solvent before loading your sample.[3]

      • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral alumina. Alumina is slightly basic and is often a good choice for purifying acid-sensitive basic compounds.[4]

  • Cause B: Inappropriate Solvent System (Too Weak or Too Strong)

    • Why it happens: Your choice of mobile phase dictates the speed at which compounds travel through the column.[5]

      • Too Weak (Non-polar): Your compound remains adsorbed to the top of the column and never elutes.

      • Too Strong (Polar): Your compound has no affinity for the silica and elutes immediately with the solvent front, often mixed with non-polar impurities.[1][6]

    • How to Diagnose: Check your initial TLC analysis. The ideal Rf value for your target compound should be between 0.2 and 0.4 to ensure good separation and elution.[6][7] An Rf of 0 means it's stuck, and an Rf close to 1.0 means it will elute in the solvent front.

    • Solutions:

      • Re-optimize the Mobile Phase: Systematically adjust the ratio of your polar and non-polar solvents. A mixture of petroleum ether and dichloromethane (2:1) has been used for similar compounds and serves as a good starting point.[8] Other common systems include Hexane/Ethyl Acetate.[6]

      • Analyze All Fractions: If you suspect premature elution, concentrate the very first fractions collected and analyze them by TLC.[1]

  • Cause C: Fractions are Too Dilute for Detection

    • Why it happens: If the compound elutes over a large number of fractions, its concentration in any single fraction might be below the detection limit of your TLC visualization method (e.g., UV lamp).[1]

    • Solution: Combine and concentrate several fractions in the expected elution range before running a TLC analysis.[1]

Issue 2: Poor Separation of Product from Impurities

Question: My product is co-eluting with an impurity. How can I improve the resolution?

Answer: Achieving baseline separation is the primary goal of chromatography. Co-elution indicates that the chromatographic conditions are not optimized for your specific mixture.

  • Cause A: Sub-optimal Mobile Phase Selectivity

    • Why it happens: The goal is not just to get the product to move (Rf of 0.2-0.4), but to maximize the difference in Rf values (ΔRf) between your product and the impurities.[9] Different solvent systems can alter the relative separation of compounds.

    • Solution: Test multiple solvent systems during TLC development. For example, compare a Hexane/Ethyl Acetate system with a Hexane/Dichloromethane system. Sometimes, adding a third solvent in a small percentage (e.g., 1% methanol or acetone) can drastically alter selectivity.

  • Cause B: Column Overloading

    • Why it happens: There is a finite capacity of the stationary phase to interact with your sample. Exceeding this capacity leads to broad, overlapping bands.

    • Solution: Use an appropriate ratio of silica gel to crude material. A general rule of thumb is a 30:1 to 50:1 weight ratio of silica to sample for moderately difficult separations. For very challenging separations, this ratio can be increased to 100:1 or more.[7]

  • Cause C: Poor Sample Loading Technique

    • Why it happens: The sample should be applied to the column in the narrowest possible band. Applying it in a large volume of a strong solvent will cause the separation to begin under diffuse conditions, ruining the resolution.[10]

    • Solution:

      • Wet Loading: Dissolve the sample in the minimum amount of the initial, weakest mobile phase solvent or a slightly more polar solvent if necessary.[10][11] Carefully pipette this solution onto the top of the column bed.[12]

      • Dry Loading: This is the preferred method for compounds that are not very soluble in the mobile phase.[7][10] Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the weight of your product), and evaporate the solvent completely to get a free-flowing powder.[3][7] This powder can then be carefully added to the top of the column bed.[10]

  • Cause D: Poorly Packed Column

    • Why it happens: Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, leading to band broadening and poor separation.[4][13]

    • Solution: Meticulously pack your column using the slurry method (see protocol below). Ensure the silica bed is level and never allowed to run dry.[4][14]

Column Chromatography Troubleshooting Flowchart

G start Problem Encountered low_recovery Low / No Recovery start->low_recovery poor_sep Poor Separation start->poor_sep cause_stuck Cause: Stuck on Column / Decomposed low_recovery->cause_stuck cause_wrong_eluent Cause: Wrong Eluent Polarity low_recovery->cause_wrong_eluent cause_overload Cause: Column Overloading poor_sep->cause_overload cause_bad_loading Cause: Poor Sample Loading poor_sep->cause_bad_loading cause_bad_packing Cause: Poor Column Packing poor_sep->cause_bad_packing sol_deactivate Solution: Deactivate Silica (e.g., with Triethylamine) or use Alumina cause_stuck->sol_deactivate sol_optimize_eluent Solution: Re-optimize Mobile Phase (Target Rf 0.2-0.4) cause_wrong_eluent->sol_optimize_eluent sol_reduce_load Solution: Increase Silica:Sample Ratio (e.g., 50:1) cause_overload->sol_reduce_load sol_dry_load Solution: Use Dry Loading Technique cause_bad_loading->sol_dry_load sol_repack Solution: Repack Column Carefully (Slurry Method) cause_bad_packing->sol_repack

Caption: Troubleshooting flowchart for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for purification?

Answer: Understanding the molecule's properties is the first step.

  • Structure and Polarity: this compound has a moderately polar pyrimidine ring containing two nitrogen atoms and a chlorine atom. The isopropyl group adds non-polar character. The predicted XlogP value, a measure of lipophilicity, is around 2.3, suggesting moderate polarity.[15] This profile makes it an ideal candidate for normal-phase chromatography on silica gel.[11]

  • Chemical Stability: As a pyrimidine derivative, it has basic nitrogen atoms that can interact with acidic media.[2] Its stability on silica gel should be confirmed via TLC before committing to a large-scale column.[1] A patent describing the purification of a similar compound used silica gel chromatography, suggesting it is a viable method.[8]

Q2: How do I select the best mobile phase (eluent)?

Answer: Mobile phase selection is an empirical process guided by Thin-Layer Chromatography (TLC).[9]

StepActionRationale
1 Choose a Solvent System Start with a binary mixture of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane).[16] A Hexane/Ethyl Acetate system is a very common and effective starting point.[6]
2 Run Test TLCs Spot your crude mixture on several TLC plates and develop them in different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
3 Analyze Rf Values The ideal solvent system will give your target compound, this compound, an Rf value of approximately 0.2-0.4.[6][7] This ensures the compound moves through the column at a reasonable rate and separates well from impurities.
4 Optimize for Separation Choose the system that provides the largest possible separation (ΔRf) between your product spot and the nearest impurity spots.[9]

Q3: Can you provide a standard protocol for packing a silica gel column?

Answer: Absolutely. The "slurry packing" method is highly reliable for achieving a uniform, bubble-free column bed.[4]

Experimental Protocol: Slurry Packing a Silica Gel Column

  • Preparation:

    • Select a glass column of the appropriate size.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool into the bottom of the column, ensuring it is snug but not overly compressed.[4][12]

    • Add a thin (1-2 cm) layer of sand on top of the cotton plug to create a flat base.[4][7]

  • Making the Slurry:

    • In a beaker, measure the required amount of silica gel (e.g., 30-50 times the weight of your crude sample).[7]

    • Add your initial, least polar mobile phase solvent to the silica gel while swirling until you have a consistent, pourable slurry (like a milkshake).[4][7] Mix thoroughly to release trapped air.

  • Packing the Column:

    • Fill the column about one-third full with the mobile phase solvent.[4]

    • With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column. Use a powder funnel to help.

    • Continuously tap the side of the column gently with a piece of rubber tubing as the silica settles. This dislodges air bubbles and promotes even packing.[4][12]

    • Once all the silica has been added, rinse any remaining silica from the beaker walls with more solvent and add it to the column.

  • Equilibration:

    • After the silica has settled into a stable bed, add another thin (1-2 cm) layer of sand on top to protect the silica surface from disturbance during solvent addition and sample loading.[7]

    • Flush the packed column with 2-3 column volumes of the mobile phase, applying gentle air pressure if necessary (flash chromatography).[17] This ensures the bed is fully settled and equilibrated. Crucially, never let the solvent level drop below the top of the silica bed. [14]

Your column is now packed and ready for sample loading.

References

  • Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]

  • Packing Normal Phase Columns. Chemistry LibreTexts. [Link]

  • Preparing A Silica Gel Chromatography Column: Required Equipment. Scribd. [Link]

  • Tips and Tricks for the Lab: Column Packing. ChemistryViews. [Link]

  • How to pack your column in column chromatography. Quora. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Several Problems of Flash Column Chromatography. Hawach. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed. [Link]

  • This compound (C7H9ClN2). PubChemLite. [Link]

  • Column chromatography. Columbia University. [Link]

  • 2-Chloro-4-isopropylpyridine. PubChem. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Mobile phase selection in liquid chromatography. ResearchGate. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-isopropylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful synthesis and purification of high-quality this compound.

I. Troubleshooting Guide: Common Issues in this compound Synthesis

The synthesis of this compound, typically achieved by the chlorination of 4-isopropyluracil with a chlorinating agent like phosphorus oxychloride (POCl₃), can present several challenges. Below is a table summarizing common issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction. - Insufficient heating. - Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to the appropriate temperature (reflux) for a sufficient duration. - Use a freshly opened or purified chlorinating agent.
Formation of a Thick, Slimy Residue - Presence of polymeric phosphorus byproducts from the reaction of POCl₃.[1]- After removing excess POCl₃ by distillation, cautiously quench the reaction mixture by adding it to crushed ice with vigorous stirring.[2] - Convert polymeric phosphorus compounds back to POCl₃ by adding phosphorus pentachloride (PCl₅) before distillation.[1]
Product Contaminated with Starting Material (4-isopropyluracil) - Incomplete chlorination.- Increase the reaction time or temperature. - Use a larger excess of the chlorinating agent. - Purify the crude product using column chromatography.
Presence of Over-chlorinated Byproduct (e.g., 2,4-Dichloro-6-isopropylpyrimidine) - Harsh reaction conditions. - Presence of reactive sites on the isopropyl group under certain conditions.- Optimize reaction temperature and time to favor mono-chlorination. - Use a milder chlorinating agent if possible. - Separate the byproduct from the desired product via fractional distillation or column chromatography.
Product Hydrolysis (Formation of 4-isopropylpyrimidin-2-one) - Exposure of the crude product to water during workup before removal of acidic byproducts.- Ensure all glassware is thoroughly dried before use. - Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) during aqueous workup.[3]
Difficult Separation of Product from Amine Hydrochloride (if a tertiary amine is used as a catalyst) - Amine hydrochloride is insoluble in many organic solvents used for extraction.[1]- After distillation of excess POCl₃, add a solvent that dissolves the chloropyrimidine but not the amine hydrochloride, and filter to remove the salt.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound using POCl₃?

The most common byproducts include:

  • Phosphorus-containing byproducts: Polymeric phosphorus compounds and chlorophosphoric acids are formed from POCl₃ during the reaction.[1][4]

  • Unreacted starting material: Residual 4-isopropyluracil may be present if the reaction does not go to completion.

  • Over-chlorinated pyrimidines: Depending on the reaction conditions, there is a possibility of forming di- or tri-chlorinated species, although the primary product is expected to be the monochloro derivative.

  • Hydrolysis product: 4-isopropylpyrimidin-2-one can form if the product is exposed to water in an acidic environment.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The starting material, 4-isopropyluracil, is significantly more polar than the product, this compound, and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the best method to remove the excess phosphorus oxychloride (POCl₃)?

Distillation under reduced pressure is the most common and effective method for removing the bulk of the excess POCl₃.[2] It is crucial to perform this in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with moisture.[2]

Q4: My final product is an oil, but it is supposed to be a solid. What should I do?

The presence of impurities can lower the melting point of a compound, causing it to be an oil or a low-melting solid. Purification by column chromatography followed by recrystallization from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate) should yield the pure, solid product.

Q5: What analytical techniques are recommended for purity assessment?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final product and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

III. Experimental Protocols

A. Protocol for Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: Using a capillary tube, apply a small spot of the reaction mixture onto the starting line. It is also advisable to spot the starting material (4-isopropyluracil) as a reference.

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the starting line.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The product, being less polar, will have a higher Rf value than the starting material.

B. Protocol for a Standard Purification Procedure
  • Removal of Excess POCl₃: After the reaction is complete, cool the reaction mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and carefully pour the cooled, viscous residue onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.[2]

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from any remaining starting material and byproducts.

  • Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., a mixture of hexane and a small amount of ethyl acetate) to obtain pure crystals of this compound.

IV. Visualizations

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 4-isopropyluracil + POCl₃ reaction Chlorination Reaction (Reflux) start->reaction distillation Distillation of excess POCl₃ reaction->distillation quench Quenching with Ice distillation->quench extraction Extraction with Organic Solvent quench->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Logical Relationship of Common Byproducts and Their Removal Strategies

G cluster_byproducts Common Byproducts cluster_removal Removal Strategies phosphorus Phosphorus Residues Formed from POCl₃ dist_quench Distillation & Quenching Removes bulk POCl₃ and phosphorus byproducts phosphorus->dist_quench starting_material Unreacted 4-isopropyluracil Incomplete Reaction chromatography Column Chromatography Separates based on polarity starting_material->chromatography over_chlorinated 2,4-Dichloro-6-isopropylpyrimidine Harsh Conditions over_chlorinated->chromatography hydrolysis 4-isopropylpyrimidin-2-one Aqueous Workup neutralization Neutralization Prevents hydrolysis hydrolysis->neutralization recrystallization Recrystallization Purifies crystalline solid chromatography->recrystallization

Caption: Diagram showing the relationship between common byproducts and the corresponding purification strategies.

V. References

  • Leng, R. B., & Maurer, J. L. (2000). U.S. Patent No. 6,066,734. Washington, DC: U.S. Patent and Trademark Office.

  • Hunds, A. (1996). U.S. Patent No. 5,525,724. Washington, DC: U.S. Patent and Trademark Office.

  • Yang, L. L., et al. (2012). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Chinese Patent CN103554036B.

  • Leng, R. B., & Maurer, J. L. (2000). Chloropyrimidine process. European Patent EP1042303B1.

  • Li, J., et al. (2021). Method for preparing 2-chloro-4-isopropylpyridine. Chinese Patent CN112321494B.

  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-567. [Link]

  • University of California, Irvine. (n.d.). Experiment #6: 2-Chloro-4-(2-thienyl)pyrimidine. [Link]

  • Weiss, R., & Engel, S. (1992). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Angewandte Chemie International Edition in English, 31(2), 216-218. [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3275. [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]

  • World Health Organization. (2004). Guidelines for drinking-water quality. [Link]

  • PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. [Link]

Sources

base and solvent effects in reactions of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 2-chloro-4-isopropylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of base and solvent effects in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving this key heterocyclic building block. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound. The solutions are presented in a problem-cause-solution format to expedite your experimental optimization.

Q1: My SNAr amination/etherification reaction is slow or stalls completely. What are the likely causes and how can I fix it?

A1: Sluggish or incomplete conversion in SNAr reactions with this compound is a frequent challenge, typically rooted in reaction parameters that fail to overcome the activation energy barrier. The primary factors to investigate are the base, solvent, and temperature.

Core Principles: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is usually the initial attack of the nucleophile. The stability of the Meisenheimer complex and the reactivity of the nucleophile are paramount, and both are heavily influenced by the reaction environment.

Troubleshooting Workflow:

G start Problem: Low Conversion check_base Step 1: Evaluate Base start->check_base check_solvent Step 2: Evaluate Solvent check_base->check_solvent Base is appropriate (pKa > pKa of Nu-H) solution Solution: Optimized Reaction check_base->solution Switch to stronger base (e.g., K2CO3, NaH) check_temp Step 3: Increase Temperature check_solvent->check_temp Solvent is polar aprotic (e.g., DMF, DMSO) check_solvent->solution Switch to polar aprotic solvent check_temp->solution Increase temp incrementally (e.g., 80°C -> 120°C or use microwave) check_temp->solution Reaction proceeds at higher temperature

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Base Selection: The base's role is either to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) to increase its nucleophilicity, or to act as an acid scavenger for the HCl generated during the reaction.

    • For Weak Nucleophiles (e.g., anilines, phenols): An insufficient base will result in a low concentration of the active nucleophile. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may not be strong enough.

      • Solution: Switch to a stronger inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or, for alcohols, a strong base like sodium hydride (NaH) to ensure complete deprotonation.[3][4]

    • As an Acid Scavenger: The HCl byproduct can protonate your nucleophile, rendering it inactive. The base must be sufficient to neutralize this acid.

      • Solution: Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base like DIPEA or 2-3 equivalents of a solid base like K₂CO₃ are used.

  • Solvent Effects: The solvent's primary role is to solvate the transition state and reagents. The wrong choice can severely hinder the reaction rate.

    • Problematic Solvents: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and availability.[5] Nonpolar solvents (e.g., toluene, hexane) may not sufficiently dissolve the reagents or stabilize the charged Meisenheimer complex.

    • Optimal Solvents: Dipolar aprotic solvents are the gold standard for SNAr.[6] They effectively solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.

      • Solution: Switch to solvents like DMF, DMSO, NMP, or acetonitrile. For reactions sensitive to temperature, DMAc or sulfolane can be excellent high-boiling point options.

  • Temperature: The isopropyl group at C4 is weakly electron-donating, which slightly deactivates the pyrimidine ring compared to an unsubstituted analog. Therefore, thermal energy is often required.

    • Solution: If the reaction is slow at room temperature, gradually increase the heat to 80-120 °C. For very stubborn reactions, microwave irradiation can dramatically accelerate the rate, often reducing reaction times from hours to minutes.[7]

Q2: I am observing a significant amount of a byproduct that appears to be the hydrolysis product, 4-isopropylpyrimidin-2-ol. How can I prevent this?

A2: The formation of 4-isopropylpyrimidin-2-ol is a classic side reaction caused by the presence of water acting as a nucleophile. This can be particularly problematic when using hygroscopic reagents or running reactions at high temperatures.

Root Causes:

  • Wet Solvents/Reagents: Using non-anhydrous solvents or reagents is the most common cause. Bases like K₂CO₃ and solvents like DMF can absorb significant amounts of atmospheric moisture.

  • Nucleophilic Bases: Using hydroxide bases (e.g., NaOH, KOH) can directly lead to the hydrolysis product.

Preventative Measures:

StrategyActionRationale
Rigorous Anhydrous Technique Use freshly distilled or commercially available anhydrous solvents. Dry solid reagents (e.g., K₂CO₃) in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).Minimizes the concentration of water, which competes with your desired nucleophile.
Choice of Base Avoid hydroxide bases. Use non-nucleophilic organic bases (DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃).These bases are effective acid scavengers but are not strong enough nucleophiles to readily displace the chloride.[3]
Temperature Control Avoid excessive temperatures if possible.High temperatures can accelerate the rate of hydrolysis, especially if trace water is present.
Reagent Addition Order Add the base last, after the substrate and nucleophile are mixed in the solvent.This ensures the nucleophile is present to compete with any trace water as soon as the reaction conditions become basic.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for SNAr on this compound?

A1: The reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination mechanism . This is distinct from Sₙ1 or Sₙ2 mechanisms.[1]

Mechanism Steps:

  • Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized carbanionic intermediate. This intermediate is known as a Meisenheimer complex .

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is crucial for its stability.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

Caption: SNAr mechanism on this compound.

Q2: Why is the C2 position reactive? How does the C4-isopropyl group influence this?

A2: The reactivity of chloropyrimidines is dictated by the powerful electron-withdrawing effect of the two ring nitrogens. The C2 position is flanked by both nitrogens, making it highly electron-deficient (electrophilic) and thus susceptible to nucleophilic attack. This is a general feature of 2-halopyrimidines.[8]

The isopropyl group at the C4 position has a modest electronic effect. As an alkyl group, it is weakly electron-donating through induction. This slightly reduces the overall electrophilicity of the pyrimidine ring, making this compound marginally less reactive than 2-chloropyrimidine itself. However, this deactivating effect is minor and easily overcome by appropriate reaction conditions (heating, strong base/solvent). The primary driver for reactivity remains the activation provided by the ring nitrogens.

Q3: When should I consider a Palladium-catalyzed cross-coupling reaction instead of a standard SNAr?

A3: While SNAr is efficient for nucleophiles like amines, alkoxides, and thiolates, Palladium-catalyzed cross-coupling is a superior and often necessary alternative for forming C-C or certain C-N bonds.

Comparison of SNAr vs. Pd-Coupling:

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling
Typical Nucleophiles Amines, alkoxides, thiolates (N, O, S nucleophiles)Boronic acids (Suzuki), organosilanes (Hiyama), organozincs (Negishi), amines (Buchwald-Hartwig)[9][10][11]
Bond Formation C-N, C-O, C-SC-C, C-N
Advantages - Atom economical- No metal catalyst required- Simpler, cheaper reagents- Broad scope for C-C bonds- Milder conditions for some transformations- High functional group tolerance
Disadvantages - Limited to strong N, O, S nucleophiles- Often requires higher temperatures- Requires expensive/toxic Pd catalyst & ligands- Sensitive to air/moisture- More complex reaction setup

Decision Guide:

  • Choose SNAr when: You are installing an amine, alkoxide, or thiol. It is the more straightforward and cost-effective method.[4]

  • Choose Pd-Coupling when: You need to form a carbon-carbon bond (e.g., with an arylboronic acid in a Suzuki reaction) or when your amine nucleophile is particularly unreactive under thermal SNAr conditions.[9][12]

Q4: How do I select the optimal base and solvent combination for my reaction?

A4: The interplay between base and solvent is critical for success. The ideal combination enhances the reactivity of your nucleophile while stabilizing the reaction intermediates.

Guide to Solvent Selection for SNAr:

Solvent ClassExamplesSuitability for SNArRationale
Polar Aprotic DMF, DMSO, NMP, DMAc Excellent Solvates cations well but poorly solvates anions, leaving the nucleophile "naked" and highly reactive. Stabilizes the charged Meisenheimer complex.[6]
Polar Protic Water, Ethanol, MethanolPoor to Fair Forms hydrogen bonds with the nucleophile, reducing its reactivity. Can also act as a competing nucleophile, leading to hydrolysis or solvolysis.[5]
Ethers THF, 2-MeTHF, DioxaneFair Moderately polar; can support the reaction but generally less effective than polar aprotic solvents. Often requires higher temperatures or stronger bases.
Nonpolar Toluene, Hexane, DCMPoor Inadequate for dissolving ionic reagents and stabilizing charged intermediates. Generally not recommended unless under phase-transfer conditions.

Guide to Base Selection for SNAr:

BaseTypepKa (Conjugate Acid)Typical Use Case
NaH, KH Strong, Non-nucleophilic~35Deprotonating weakly acidic nucleophiles like alcohols and some secondary amines.
K₂CO₃, Cs₂CO₃ Moderate, Inorganic~10.3Excellent general-purpose base for deprotonating phenols or as an acid scavenger for amine reactions.[4]
DIPEA, Et₃N Weak, Organic (Hindered)~11Used purely as an acid scavenger when the nucleophile is already sufficiently reactive (e.g., primary aliphatic amines). Not for deprotonation.[3]

Section 3: Experimental Protocols

General Protocol for the Amination of this compound

This protocol provides a robust starting point for the reaction with a generic secondary amine. Optimization of temperature and reaction time will be necessary based on the specific nucleophile used.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and oven-dried (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and powdered K₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and purge with an inert atmosphere (N₂ or Argon) for 5-10 minutes.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to create a ~0.2-0.5 M solution with respect to the starting material. Add the amine nucleophile (1.1-1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

    • Stir the resulting slurry for 15-30 minutes.

    • If a solid precipitates, collect it by vacuum filtration, wash with water, and dry under vacuum.

    • If the product is an oil or remains in solution, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

References

Validation & Comparative

A Comparative Guide to Validating a Stability-Indicating HPLC Method for the Purity of 2-Chloro-4-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-4-isopropylpyrimidine. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.[] This document moves beyond a simple recitation of protocols, offering a comparative analysis of experimental choices and a detailed walkthrough of validation parameters grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][5] For a purity assay, this means the method must be selective enough to separate the main compound from all potential process-related impurities and degradation products, and robust enough to deliver consistently accurate and precise results.[6][7]

Part 1: Method Development - A Comparative Approach to Chromatographic Selectivity

The foundation of a successful validation is a well-developed analytical method. The goal is to achieve optimal separation (selectivity) between this compound and its potential impurities. This involves a systematic comparison of chromatographic conditions.[8]

Column Chemistry: Beyond the Standard C18

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[8] While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and a logical starting point for a moderately polar compound like a pyrimidine derivative, relying on a single chemistry can be shortsighted.[9]

Column ChemistryPrinciple of SeparationRationale for this compound
C18 (L1 Packing) Primarily hydrophobic interactions.Excellent first choice for retaining the analyte and separating non-polar impurities.
C8 (L7 Packing) Less hydrophobic than C18.May offer better peak shape if the main peak shows excessive tailing on C18 due to secondary interactions.
Phenyl (L11 Packing) Mixed-mode with hydrophobic and π-π interactions.Highly advantageous for separating aromatic or unsaturated impurities that may co-elute with the main peak on a standard C18 column.

Experimental Insight: For this method, a comparative screening was performed. While the C18 column provided good retention, a Phenyl-Hexyl column ultimately offered superior resolution for a critical pair of process impurities, demonstrating the value of exploring alternative selectivities.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition fine-tunes the separation achieved by the column.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally preferred due to its lower viscosity (leading to higher efficiency) and lower UV cutoff wavelength. For pyrimidine derivatives, it often yields sharper peaks compared to methanol.

  • Aqueous Phase pH: This is a critical parameter. Pyrimidine derivatives contain basic nitrogen atoms, making their retention highly sensitive to pH.[9] An acidic mobile phase (e.g., pH 3.0 using a phosphate or acetate buffer) ensures that these nitrogens are consistently protonated, leading to stable retention times and symmetrical peak shapes.[10] Unbuffered or neutral mobile phases can lead to peak splitting or broadening.

Optimized Chromatographic Conditions:

Based on comparative development work, the following conditions were selected for validation:

ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (Determined by DAD scan)
Injection Volume 10 µL
Diluent Mobile Phase

Part 2: The Validation Workflow: A Self-Validating System

The following sections detail the validation of the optimized method in accordance with ICH Q2(R1) guidelines. Each protocol is designed to be a self-validating system, providing irrefutable evidence that the method is fit for its purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Final Outcome Dev Method Optimization (Column, Mobile Phase) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Range->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Precision->Range Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Purity Method Robustness->Validated_Method

Figure 1: Workflow for HPLC Method Validation.
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13] For a purity method, this is the most critical validation parameter.

Experimental Protocol:

  • Blank and Placebo Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks at the retention time of the analyte or its known impurities.

  • Impurity Spiking: Prepare a solution of this compound and spike it with known process impurities. Analyze to confirm that all impurity peaks are well-resolved from the main analyte peak (Resolution > 2.0).

  • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and photolytic exposure) to induce degradation.[5] Analyze the stressed samples to demonstrate that all degradation products are separated from the main peak.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity for the analyte peak in all stressed samples. The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.[5]

Acceptance Criteria: The method is specific if there is no interference from blanks, and all known impurities and degradation products are resolved from the analyte peak with a resolution of ≥ 2.0. Peak purity analysis must confirm spectral homogeneity.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response.[14][15] The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.[14][16][17]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 120% of the nominal test concentration (e.g., LOQ, 50%, 80%, 100%, 120%).[15][17]

  • Inject each concentration in triplicate and record the peak area.

  • Plot the mean peak area versus concentration and perform a linear regression analysis.

Data Summary & Acceptance Criteria:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²) ≥ 0.9980.9995
Y-intercept Should be close to zero150.3
Range LOQ to 120% of test concentration0.5 µg/mL to 120 µg/mL

digraph "Validation_Parameters" {
graph [splines=curved];
node [shape=ellipse, style="filled", fontcolor="#FFFFFF"];
edge [color="#34A853"];

Linearity [label="Linearity", fillcolor="#4285F4"]; Accuracy [label="Accuracy", fillcolor="#EA4335"]; Precision [label="Precision", fillcolor="#FBBC05"]; Range [label="Validated Range", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Linearity -> Range [label=" Defines Proportionality"]; Accuracy -> Range [label=" Confirms Trueness"]; Precision -> Range [label=" Confirms Consistency"]; }

Figure 2: Interdependence of key validation parameters.
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[17][18] It is determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).[19]

  • Prepare each concentration level in triplicate (for a total of nine determinations).[17]

  • Analyze the samples and calculate the percentage recovery for each preparation.

Data Summary & Acceptance Criteria:

Spiked LevelMean Recovery (%)% RSD
50%99.5%0.8%
100%100.2%0.6%
150%99.8%0.7%
Acceptance Criteria 98.0% - 102.0% Recovery [18][20]Pass
Precision

Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels: repeatability and intermediate precision.[19]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of this compound at 100% of the test concentration.

    • Analyze all six samples and calculate the Relative Standard Deviation (%RSD) of the results.[19]

  • Intermediate Precision:

    • Have a second analyst, on a different day and using a different HPLC system, repeat the repeatability experiment.[21][22]

    • Compare the results from both sets of experiments.

Data Summary & Acceptance Criteria:

Precision LevelParameter%RSD
Repeatability Analyst 1 / Day 1 / System 10.45%
Intermediate Precision Analyst 2 / Day 2 / System 20.51%
Overall (All 12 results) -0.48%
Acceptance Criteria %RSD ≤ 2.0% [20][22]Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[17][23]

Experimental Protocol: The LOD and LOQ can be determined using one of several methods:

  • Signal-to-Noise Ratio (S/N): By comparing the signal from samples with known low concentrations to the noise of the baseline. An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[17][24]

  • Based on the Standard Deviation of the Response and the Slope (σ/S): Using the slope (S) from the linearity study and the standard deviation of the y-intercepts (σ) of the regression lines.[25][26]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Data Summary & Acceptance Criteria:

ParameterMethodResult
LOD S/N Ratio0.15 µg/mL
LOQ S/N Ratio0.50 µg/mL
Precision at LOQ %RSD of 6 replicates4.5%
Acceptance Criteria LOQ must be precise (%RSD ≤ 10%)Pass
Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[27][28][29]

Experimental Protocol: Vary the following parameters one at a time and assess the impact on critical system suitability parameters (e.g., resolution of the critical pair, peak tailing factor).

  • Flow Rate: ± 10% (0.9 and 1.1 mL/min)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)[30]

  • Mobile Phase Composition: ± 2% absolute change in organic solvent percentage (e.g., 53% and 57% Acetonitrile)[31]

Data Summary & Acceptance Criteria:

Parameter VariedResolution (Critical Pair)Tailing Factor (Analyte)
Nominal Method 2.81.1
Flow Rate at 0.9 mL/min 2.71.1
Flow Rate at 1.1 mL/min 2.91.1
Temp at 25 °C 2.61.2
Temp at 35 °C 2.91.1
pH at 2.8 2.71.1
pH at 3.2 2.81.1
Acceptance Criteria All system suitability criteria must be met under all varied conditions.Pass

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating HPLC method for the purity determination of this compound. Through a comparative approach in method development and a rigorous evaluation of all ICH-mandated validation parameters—specificity, linearity, range, accuracy, precision, sensitivity (LOD/LOQ), and robustness—the method has been proven to be suitable for its intended purpose. The presented protocols, data, and acceptance criteria form a robust framework that ensures the generation of reliable and scientifically defensible data, which is essential for quality control in the pharmaceutical industry.

References

  • Altabrisa Group. (2025, September 20).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • SynThink Research Chemicals.
  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
  • HPLC Calculator.
  • Pharmaceutical School. (2022, October 21).
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • Shabir, G. A.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PharmaGuru. (2025, May 2).
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Industrial Pharmacist. (2023, September 8).
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1.
  • Veeprho. (2024, August 8).
  • LCGC Intern
  • Separation Science.
  • Element Lab Solutions.
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
  • Mastelf. (2025, February 10).
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • ResearchGate. (2016, July 11).
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets.
  • LCGC International.
  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Agilent. (2015, November 20).
  • YouTube. (2022, March 3).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ResearchGate. Q2(R1)
  • Altabrisa Group. (2025, July 30).
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 6).
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

A Comparative Guide to LC-MS and GC-MS for the Analysis of 2-Chloro-4-isopropylpyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), meticulous analysis of reaction mixtures is paramount to ensure the purity, safety, and efficacy of the final product. 2-Chloro-4-isopropylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds. Its reaction mixture can be a complex matrix of the desired product, unreacted starting materials, intermediates, and various byproducts. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound reaction mixtures. We will delve into the principles of each technique, present detailed experimental protocols, and offer supporting data to guide you in selecting the most appropriate method for your analytical needs.

The Analytical Challenge: What's in the Mix?

The synthesis of this compound can result in a variety of impurities. Understanding the potential impurities is crucial for developing a robust analytical method.[1] Based on common synthetic routes, the reaction mixture may contain:

  • Starting Materials: Unreacted precursors.

  • Isomeric Impurities: Positional isomers of the product.

  • Byproducts of Incomplete Reaction: Intermediates from the synthetic pathway.

  • Degradation Products: Compounds formed by the breakdown of the product or intermediates.

  • Residual Solvents: Volatile organic compounds used in the synthesis and purification steps.[2]

A comprehensive analytical method should be capable of separating, identifying, and quantifying these diverse species.

Head-to-Head: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS hinges on the physicochemical properties of the analytes of interest, primarily their volatility and thermal stability.[2][3][4]

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase.Separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.
Analyte Suitability Non-volatile, thermally labile, and polar compounds.Volatile and thermally stable compounds.
Sample Preparation Often simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility.
Ionization Techniques Soft ionization (e.g., ESI, APCI) that typically keeps the molecule intact.Hard ionization (e.g., EI) that causes extensive fragmentation, providing structural information.
Primary Applications Purity assessment, impurity profiling of non-volatile compounds, analysis of large molecules.Analysis of residual solvents, volatile impurities, and thermally stable small molecules.

For a this compound reaction mixture, a dual-pronged approach utilizing both LC-MS and GC-MS is often the most effective strategy for a complete impurity profile.

In-Depth Analysis with LC-MS

LC-MS is the workhorse for the analysis of non-volatile impurities in pharmaceutical development.[5] Its high sensitivity and selectivity make it ideal for detecting and identifying trace-level impurities.

Experimental Protocol: LC-MS Analysis of this compound

This protocol is a robust starting point for the analysis of a this compound reaction mixture. Optimization may be required based on the specific impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50-500.

Rationale for Methodological Choices
  • C18 Column: A C18 stationary phase provides good retention and separation for a wide range of organic molecules, including the moderately polar this compound and its potential impurities.

  • Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the ionization of the analytes in the ESI source, leading to better sensitivity.

  • Gradient Elution: A gradient from a low to a high percentage of organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are detected.

  • ESI Positive Mode: Pyrimidine-containing compounds readily form positive ions by protonation, making ESI in positive mode a suitable ionization technique.

Visualizing the LC-MS Workflow

Sources

A Senior Application Scientist's Guide to the Quantification of 2-Chloro-4-isopropylpyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical synthesis, 2-chloro-4-isopropylpyrimidine stands out as a critical heterocyclic building block.[1][2] Its derivatives are integral to the development of novel therapeutics, making the precise and accurate quantification of this intermediate not just a matter of analytical chemistry, but a cornerstone of process control, quality assurance, and regulatory success.[3][4][5]

This guide provides an in-depth comparison of the primary analytical methodologies for quantifying this compound and its related compounds. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring that the methods described are robust, reliable, and self-validating.

Choosing the Right Tool: A Comparative Overview of Analytical Methodologies

The selection of an analytical technique is dictated by the specific question you need to answer. Are you performing routine quality control on a batch, searching for trace-level volatile impurities, or certifying a reference standard? Each scenario demands a different approach. The three most powerful techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

start Define Analytical Goal q1 Routine QC? (Purity, Assay) start->q1 q2 Trace Volatile Impurities? (e.g., Residual Solvents) q1->q2 No hplc HPLC-UV q1->hplc Yes q3 No Reference Standard? Certifying Material? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No, have standard qnmr qNMR q3->qnmr Yes

Caption: Workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and assay determination.[6][7] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][8]

  • Expertise & Experience: For a molecule like this compound, which is non-volatile and possesses a UV-active pyrimidine ring, reversed-phase HPLC with UV detection is the logical first choice. A C18 column is the standard starting point due to its versatility in retaining moderately polar to non-polar compounds. The choice of mobile phase, typically a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid, is critical for achieving sharp, symmetrical peaks by controlling the ionization state of the analyte.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds.[10] Analytes are vaporized and separated in a gaseous mobile phase, with the mass spectrometer providing definitive identification and sensitive quantification.[8]

  • Expertise & Experience: While the target molecule itself is amenable to GC analysis, the primary power of GC-MS in this context is the detection of process-related impurities. This includes residual solvents from synthesis and potential volatile by-products that could be designated as genotoxic impurities (GTIs), which have extremely low detection limits mandated by regulatory agencies.[4] The high temperatures of the GC inlet can cause degradation of thermally labile derivatives, a critical limitation to consider.[6][10]

Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the determination of concentration and purity without the need for an identical reference standard of the analyte.[11] It relies on comparing the integral of a specific analyte resonance to the integral of a certified internal standard of known concentration.[11][12]

  • Expertise & Experience: The true value of qNMR lies in its ability to provide an absolute quantification when a fully characterized reference material for your specific pyrimidine derivative is unavailable. It is the gold standard for certifying new reference materials. The key to a successful qNMR experiment is the selection of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp signals in a region of the spectrum free from analyte peaks and is accurately weighed. Furthermore, experimental parameters, particularly the relaxation delay (D1), must be set sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete signal relaxation for all integrated protons, a fundamental requirement for accurate quantification.

Comparative Performance Metrics

To facilitate an objective comparison, the following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Parameter HPLC-UV GC-MS Quantitative NMR (¹H qNMR)
Primary Application Purity & Assay (QC)Volatile Impurities, Trace AnalysisAbsolute Quantification, Reference Standard Certification
Sensitivity High (ng/mL to µg/mL)Very High (pg/µL to ng/µL)[13]Moderate (µg/mL to mg/mL)
Precision (RSD) Excellent (<1-2%)Excellent (<2-5%)Excellent (<1%)
Specificity Good (Retention Time)Excellent (Mass Spectrum)Excellent (Chemical Shift)
Sample Throughput HighMediumLow
Instrumentation Cost MediumHighHigh
Key Advantage Robust, routine, well-established method.[6]Unmatched for volatile impurity identification.[6]Primary method; no analyte-specific standard needed.[11]
Key Disadvantage Requires analyte-specific reference standard.Not suitable for non-volatile or thermally labile compounds.[6]Lower sensitivity, potential for peak overlap.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability checks and clear, justifiable parameter choices.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This method is designed for determining the purity and assay of this compound.

prep_std 1. Prepare Standard Accurately weigh reference standard (e.g., 100 µg/mL in diluent) prep_smp 2. Prepare Sample Accurately weigh sample (e.g., 100 µg/mL in diluent) prep_std->prep_smp setup_hplc 3. Configure HPLC System (Column, Mobile Phase, Flow, Temp) prep_smp->setup_hplc sst 4. System Suitability Test (SST) Inject Standard (n=5) Check RSD, Tailing Factor setup_hplc->sst sst->setup_hplc Fail (Troubleshoot) inject_smp 5. Inject Sample(s) sst->inject_smp Pass process 6. Process Data Integrate peaks, compare areas inject_smp->process report 7. Report Results (Assay %, Purity %) process->report prep_smp 1. Sample Prep Accurately weigh sample into headspace vial with solvent (e.g., DMSO) incubate 2. Incubation Equilibrate vial in headspace autosampler (e.g., 80°C for 20 min) prep_smp->incubate inject 3. Injection Pressurized headspace gas pushes volatile analytes onto GC column incubate->inject gc_sep 4. GC Separation Temperature program separates compounds based on volatility inject->gc_sep ms_detect 5. MS Detection Analytes are ionized, fragmented, and detected by mass gc_sep->ms_detect data_an 6. Data Analysis Identify peaks by library search and quantify using standards ms_detect->data_an

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 2-Chloro-4-isopropylpyrimidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. The strategic introduction of carbon and nitrogen-based substituents onto scaffolds like 2-Chloro-4-isopropylpyrimidine is paramount for generating novel compounds with therapeutic potential. This guide provides an in-depth, objective comparison of palladium catalysts for the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions of this compound, supported by experimental data from analogous systems and detailed, adaptable protocols.

The Strategic Importance of this compound Functionalization

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The 2- and 4-positions of the pyrimidine ring are particularly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to their electron-deficient nature. The presence of a chlorine atom at the 2-position of this compound provides a reactive handle for such transformations. The isopropyl group at the 4-position, while sterically more demanding than a hydrogen or methyl group, can influence the electronic properties and solubility of the resulting coupled products, making this a valuable building block for library synthesis and lead optimization.

Key Palladium-Catalyzed Coupling Reactions

Two of the most powerful and versatile methods for the functionalization of this compound are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The choice of the palladium catalyst, and particularly the ligand, is crucial for achieving high yields, good functional group tolerance, and minimizing side reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Di-organo-Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R R-B(OH)2 Boronic Acid Base Base R-B(OH)2->Base Base->Transmetalation Activates Boronic Acid Ar-X This compound Ar-X->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an amine with an aryl halide.[1] This reaction is indispensable for the synthesis of anilines and their derivatives. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L2) Amido-Pd(II) Complex Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Coupled Product Reductive_Elimination->Ar-NR'R'' R'R''NH Amine R'R''NH->Amine_Coordination Base Base Base->Amine_Coordination Deprotonates Amine Ar-X This compound Ar-X->Oxidative_Addition

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparison of Palladium Catalyst Systems

The success of both Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound is highly dependent on the choice of the palladium precursor and, most importantly, the ancillary ligand. Below is a comparative overview of commonly employed catalyst systems.

Traditional Phosphine Ligands: The Workhorses

Catalysts based on simple phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been the traditional choice for many cross-coupling reactions.

  • Pd(PPh₃)₄ : This air-sensitive but effective catalyst is often used for the coupling of aryl bromides and iodides. For less reactive aryl chlorides like this compound, harsher reaction conditions (higher temperatures and longer reaction times) are often required.[2] Microwave-assisted protocols can significantly improve yields and reduce reaction times with this catalyst.[3]

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling, particularly for challenging substrates like aryl chlorides.[4] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : XPhos is a highly versatile and effective ligand for both Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl chlorides.[4] Its steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species, leading to high catalytic activity.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Similar to XPhos, SPhos is another highly effective Buchwald ligand. The methoxy groups in the 2' and 6' positions can also influence catalyst activity and stability.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : RuPhos is particularly effective for C-N bond formation and has been shown to be highly active in the amination of various aryl and heteroaryl chlorides.[5][6]

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) : BrettPhos is another highly active ligand that has demonstrated broad utility in C-N cross-coupling reactions.[5]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, forming very stable bonds with the palladium center, which can lead to highly active and long-lived catalysts.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) : IPr is a sterically demanding NHC ligand that has shown exceptional activity in the Suzuki-Miyaura coupling of aryl chlorides. The steric bulk of the diisopropylphenyl groups is crucial for promoting the reductive elimination step.

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) : IMes is another widely used NHC ligand. While slightly less sterically hindered than IPr, it is still highly effective for a range of cross-coupling reactions.

  • PEPPSI™-IPr (palladium(II) dichloride) : This is a commercially available, air- and moisture-stable precatalyst that readily generates the active Pd(0)-NHC species in situ. This "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) technology offers convenience and reproducibility.

Performance Data for Analogous Systems

Direct comparative data for the coupling of this compound is scarce in the literature. However, we can draw valuable insights from studies on structurally similar substrates, such as dichloropyrimidines and chloropyridines.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst/LigandSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25>95[7]
Pd(dppf)Cl₂2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002470[2]
Pd(OAc)₂ / SPhos2-ChloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O1001695[7]
Pd₂(dba)₃ / P(t-Bu)₃Solid-supported chloropyrimidineArylboronic acidsKFTHF5012-16Moderate[8]
Pd-PEPPSI-IPr2,4-DichloropyridineArylboronic acidsK₂CO₃Toluene60-100VariesGood[9]

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst/LigandSubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Xantphos2-Chloro-4-(pyridin-3-yl)pyrimidineVarious anilinesNaOt-BuTolueneRefluxVaries27-82[10]
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholineLiHMDSToluene1001683[6]
Pd₂(dba)₃ / BrettPhos3-Bromo-2-aminopyridineCyclopentylamineLiHMDSToluene1001678[6]
(NHC)Pd(allyl)Cl4-ChlorotolueneMorpholineNaOt-BuTolueneReflux694

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. It is crucial to note that these are starting points and may require optimization for specific substrates and desired outcomes.

Experimental Workflow: General Setup

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Flask Oven-dried Schlenk flask with stir bar Reagents Add this compound, boronic acid/amine, and base. Flask->Reagents Catalyst Add Palladium precursor and ligand. Reagents->Catalyst Degas Evacuate and backfill with Argon/Nitrogen (3x). Catalyst->Degas Solvent Add degassed solvent via syringe. Degas->Solvent Heating Heat to desired temperature with vigorous stirring. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cool Cool to room temperature. Monitoring->Cool Quench Quench with water or aqueous solution. Cool->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄). Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, degassed)

  • Anhydrous, degassed solvent for transfers

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the base.

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst.

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor, ligand, and base.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add this compound and then the morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice of palladium catalyst for the coupling of this compound is a critical parameter that dictates the efficiency and success of the synthesis. For Suzuki-Miyaura couplings , traditional catalysts like Pd(PPh₃)₄ can be effective, especially under microwave conditions, but for higher yields and milder conditions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or NHC ligands like IPr (often delivered as a PEPPSI precatalyst) are recommended.

For Buchwald-Hartwig aminations , the use of bulky phosphine ligands is generally essential for achieving good to excellent yields with aryl chlorides. Catalyst systems employing XPhos , RuPhos , or BrettPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective.

It is imperative for researchers to screen a small matrix of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific coupling partners. The protocols provided in this guide serve as robust starting points for such optimization studies. By carefully selecting the appropriate palladium catalyst system, scientists can efficiently access a diverse range of novel 4-isopropylpyrimidine derivatives for applications in drug discovery and materials science.

References

  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-with-chloropyrimidines]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/2073-4344/11/4/439]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8807954/]
  • Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/R0275]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: Not available]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2909]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. Benchchem. [URL: https://www.benchchem.com/product/b1267620/comparison]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Coupling.pdf]
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/228414408_Synthesis_of_6-Aryl-24-diamino-pyrimidines_and_Triazines_Using_Palladium_Catalyzed_Suzuki_Cross-Coupling_Reactions]
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals. [URL: https://www.tcichemicals.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/350529202_Microwave-Assisted_Regioselective_Suzuki_Coupling_of_24-Dichloropyrimidines_with_Aryl_and_Heteroaryl_Boronic_Acids]
  • Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanistic-explanation-of-inversion-reaction-using-Pd-dppf-Cl2_fig10_344195744]
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem. [URL: https://www.benchchem.com/product/b1586372/ligand-comparison-guide]
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-of-2-chloro-4-methylpyrimidin-5-amine]
  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12790240/]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-Dol%C5%A1ak-Mrgole/2290460c333e6f9b1f83c18c156c703d8d387f5d]
  • Buchwald Phosphine Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • What are your go-to Buchwald conditions for difficult couplings?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/piv6y3/what_are_your_goto_buchwald_conditions_for/]
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03534a]
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [URL: https://www.researchgate.net/publication/250170428_Synthesis_of_Aryl-Substituted_Pyrimidines_by_Site-Selective_Suzuki-Miyura_Cross-Coupling_Reactions_of_2456-Tetrachloropyrimidine]
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072221/]
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-model-Buchwald-Hartwig-reaction-of-morpholine-and-4-bromo-N-N_tbl2_282829037]
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [URL: https://www.researchgate.
  • Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. [URL: Not available]
  • Suzuki-Miyaura cross-coupling reaction of aryl and heteroaryl pinacol boronates for the synthesis of 2-substituted pyrimidines. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643869]
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00228]
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c1sc00153k]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286302/]
  • New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. ResearchGate. [URL: https://www.researchgate.net/publication/344848825_New_Insights_into_XantphosPd-Catalyzed_C-N_Bond_Forming_Reactions_A_Structural_and_Kinetic_Study]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Chloro-4-isopropylpyrimidine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. While 2-Chloro-4-isopropylpyrimidine is a valuable reactant, particularly in the synthesis of α7 nicotinic agonists, its toxicological properties are not extensively documented[1]. Therefore, a proactive and stringent safety protocol is not just a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, grounded in the established hazards of similar chlorinated pyrimidines and best laboratory practices.

The foundational principle of our approach is to treat this compound with a high degree of caution. Based on data from close structural analogs like 2-Chloro-4-methylpyrimidine, we must assume it poses significant risks, including causing skin irritation, serious eye irritation, and potential respiratory tract irritation[2][3][4][5].

Hazard Identification and Risk Assessment: The 'Why' Behind the PPE

Before any work begins, a thorough risk assessment is mandatory. The potential routes of exposure include inhalation of aerosols or dust, direct skin contact, eye contact, and accidental ingestion[2][6]. The hazards associated with the chloropyrimidine class of compounds dictate our PPE choices[2][4][7]:

  • Skin Irritation: Classified as a Category 2 skin irritant, direct contact can lead to inflammation and discomfort[2]. This necessitates robust hand and body protection.

  • Serious Eye Irritation: As a Category 2 eye irritant, even minor splashes can cause significant, potentially lasting damage[2][7]. This demands stringent eye and face protection.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2][3][5]. Engineering controls are the first line of defense, supplemented by respiratory protection when necessary.

Currently, no specific Occupational Exposure Limits (OELs) have been established by bodies like OSHA or NIOSH for this compound[7][8][9][10]. In the absence of this data, we must adhere to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure. The selection of PPE is not static; it must be adapted to the specific operation being performed.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Solution Preparation Chemical Splash GogglesDouble-gloving (Nitrile or Neoprene)Fully-buttoned, cuffed Lab CoatRequired if not in a certified chemical fume hood. N95 respirator minimum.
Reaction Setup & Purification Chemical Splash Goggles & Face ShieldDouble-gloving (Nitrile or Neoprene)Fully-buttoned, cuffed Lab CoatWork must be conducted in a chemical fume hood. Respirator on standby for emergencies.
Waste Handling & Decontamination Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over Lab CoatRecommended if there is a risk of aerosol generation.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol is critical to ensure the effectiveness of your PPE and to prevent cross-contamination.

1. Preparation & Donning PPE:

  • Pre-operation Check: Before entering the lab, ensure you know the location and functionality of the nearest safety shower and eyewash station[6][8]. A chemical spill kit must be readily available[6].

  • Designated Area: All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood, to minimize inhalation risk[6].

  • Donning Sequence: Put on PPE in the following order: lab coat, inner gloves, respiratory protection (if required), eye/face protection, and finally, outer gloves pulled over the cuffs of the lab coat. This sequence ensures a complete seal.

2. Handling the Compound:

  • Weighing: Weigh the solid compound within the fume hood on disposable weigh paper to prevent balance contamination[6].

  • Transfers: When making solutions, add solvents slowly to avoid splashing. Keep containers capped when not in immediate use[6].

  • Constant Vigilance: Always handle the material below eye level. Be mindful of your movements to avoid creating aerosols or dust.

3. Post-Handling & Doffing PPE:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the compound[6].

  • Doffing Sequence: The removal of PPE is a critical step to avoid exposure. Remove PPE in the following order before leaving the designated work area: outer gloves, face shield, lab coat (turn inside out as you remove it), goggles, and finally inner gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE[2].

Below is a workflow diagram illustrating the core safety logic for handling this compound.

G cluster_prep 1. PREPARATION cluster_handle 2. HANDLING cluster_dispose 3. POST-HANDLING prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_select Select Appropriate PPE risk_assessment->ppe_select eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_select->eng_controls don_ppe Don PPE Correctly eng_controls->don_ppe Controls OK weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer monitor Monitor Experiment weigh_transfer->monitor decontaminate Decontaminate Surfaces & Glassware monitor->decontaminate Experiment Complete spill Spill or Exposure? monitor->spill segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash dispose_end End hand_wash->dispose_end spill->decontaminate No emergency_proc Follow Emergency Procedures (Evacuate, Alert, Seek Aid) spill->emergency_proc Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-isopropylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-isopropylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.